molecular formula C10H13NO2 B3155381 Methyl 4-amino-2,6-dimethylbenzoate CAS No. 79909-92-5

Methyl 4-amino-2,6-dimethylbenzoate

Cat. No.: B3155381
CAS No.: 79909-92-5
M. Wt: 179.22 g/mol
InChI Key: XSDROOHFZHGXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,6-dimethylbenzoate (CAS 79909-92-5) is a high-purity benzoate derivative supplied with a minimum purity of 97% . This compound, with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, is characterized by its solid state at room temperature . Researchers should store the product in a cool, dark place, sealed in a dry container, and may consider storage at 4°C for long-term stability . The canonical SMILES representation for its structure is COC(=O)C1=C(C)C=C(N)C=C1C . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use . Please note that this compound is classified as harmful and an irritant. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate precautionary measures, including the use of personal protective equipment and working in a well-ventilated area, should always be followed . The MDL number is MFCD20691178 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDROOHFZHGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-dimethylbenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its unique substitution pattern, featuring a sterically hindered ester and an amino group on a dimethylated benzene ring, presents both challenges and opportunities in its chemical synthesis. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable intermediate. Each method is critically evaluated, with detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific application. The synthesis pathways discussed include the direct esterification of 4-amino-2,6-dimethylbenzoic acid, the reduction of a nitro precursor, and a palladium-catalyzed amination approach.

Introduction

The strategic importance of substituted anilines and benzoic acid esters in medicinal chemistry and materials science cannot be overstated. This compound, with its distinct structural motifs, serves as a versatile scaffold for the development of novel therapeutics and functional polymers. The presence of ortho-methyl groups to the ester functionality introduces significant steric hindrance, which can influence reactivity and necessitates careful consideration of reaction conditions. This guide aims to provide a detailed exploration of the viable synthetic routes to this compound, empowering researchers with the knowledge to navigate the intricacies of its preparation.

Synthetic Strategies

Three primary retrosynthetic disconnections for this compound will be explored in this guide:

  • Route A: Fischer Esterification of 4-amino-2,6-dimethylbenzoic acid.

  • Route B: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate.

  • Route C: Palladium-Catalyzed Amination of a Halogenated Precursor.

Each of these strategies offers distinct advantages and disadvantages in terms of starting material availability, reaction efficiency, and scalability.

Route A: Fischer Esterification of 4-amino-2,6-dimethylbenzoic acid

The direct acid-catalyzed esterification of the parent carboxylic acid with methanol is conceptually the most straightforward approach. However, the steric hindrance imposed by the two ortho-methyl groups presents a significant activation barrier for the nucleophilic attack of methanol on the protonated carbonyl carbon.

Mechanistic Considerations

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water. In the case of sterically hindered benzoic acids, the tetrahedral intermediate is destabilized, slowing down the reaction rate. To overcome this, more forcing conditions, such as higher temperatures and longer reaction times, or alternative esterification methods may be necessary.

Experimental Protocol: Fischer Esterification

Reagents and Materials:

  • 4-amino-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 250 mL round-bottom flask, add 4-amino-2,6-dimethylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-30 equivalents), which will also act as the solvent.

  • Carefully and slowly, add concentrated sulfuric acid (0.2-0.5 eq) to the stirred suspension at room temperature. An exotherm may be observed.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices
  • Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, as dictated by Le Châtelier's principle[1].

  • Concentrated Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic methanol[1].

  • Elevated Temperature and Extended Reaction Time: The steric hindrance from the ortho-methyl groups necessitates more forcing conditions to achieve a reasonable conversion rate.

Visualizing the Pathway: Fischer Esterification

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-amino-2,6-dimethylbenzoic_acid 4-amino-2,6-dimethylbenzoic acid Reaction_Conditions H₂SO₄ (cat.) Reflux 4-amino-2,6-dimethylbenzoic_acid->Reaction_Conditions Methanol Methanol Methanol->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Fischer Esterification of 4-amino-2,6-dimethylbenzoic acid.

Route B: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate

This widely employed strategy involves the synthesis of the corresponding nitro compound, followed by its reduction to the target aniline. The reduction of aromatic nitro compounds is generally a high-yielding and reliable transformation.

Mechanistic Considerations

The synthesis of the nitro precursor, methyl 2,6-dimethyl-4-nitrobenzoate, can be achieved by nitration of methyl 2,6-dimethylbenzoate. The subsequent reduction of the nitro group to an amine can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl). Catalytic hydrogenation is often preferred due to its clean nature and high efficiency, although chemoselectivity can be a concern with other reducible functional groups.

Experimental Protocol: Reduction of Nitro Precursor

Part 1: Nitration of Methyl 2,6-dimethylbenzoate

Reagents and Materials:

  • Methyl 2,6-dimethylbenzoate

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid

  • Ice bath

  • Dichloromethane

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add methyl 2,6-dimethylbenzoate to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of the ester in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2,6-dimethyl-4-nitrobenzoate.

Part 2: Catalytic Hydrogenation

Reagents and Materials:

  • Methyl 2,6-dimethyl-4-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve methyl 2,6-dimethyl-4-nitrobenzoate (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours[2].

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Causality Behind Experimental Choices
  • Nitration at Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and other side reactions[3].

  • Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of the nitro group in the presence of an ester. The use of a catalyst like Pd/C allows the reaction to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen)[2].

  • Celite Filtration: Palladium on carbon is a fine powder that can be pyrophoric when dry. Filtering through Celite ensures its complete removal from the reaction mixture and can be done safely while the filter cake is still wet.

Visualizing the Pathway: Reduction of Nitro Precursor

Reduction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start Methyl 2,6-dimethylbenzoate Intermediate Methyl 2,6-dimethyl-4-nitrobenzoate Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product H₂, Pd/C

Caption: Synthesis via reduction of a nitro-substituted precursor.

Route C: Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. This approach would involve the palladium-catalyzed cross-coupling of a suitable precursor, such as methyl 4-bromo-2,6-dimethylbenzoate, with an ammonia equivalent.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. The direct use of ammonia can be challenging due to its strong coordination to the palladium center. Therefore, ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide are often employed, followed by hydrolysis to furnish the primary aniline[4].

Experimental Protocol: Buchwald-Hartwig Amination

Part 1: Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

This precursor can be synthesized from 4-bromo-3,5-dimethylaniline via a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis to the carboxylic acid and subsequent esterification, or through bromination of methyl 2,6-dimethylbenzoate.

Part 2: Buchwald-Hartwig Amination

Reagents and Materials:

  • Methyl 4-bromo-2,6-dimethylbenzoate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide, LHMDS)

  • Ammonia equivalent (e.g., Benzophenone imine)

  • Anhydrous toluene or dioxane

  • Schlenk tube or glovebox for inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq), the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 2-4 mol% XPhos).

  • Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and the ammonia equivalent (e.g., benzophenone imine, 1.1 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting imine is then hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the desired this compound.

  • Purify the final product by column chromatography.

Causality Behind Experimental Choices
  • Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps, especially with sterically hindered substrates[5].

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for catalytic activity.

  • Ammonia Equivalent: The use of an ammonia surrogate circumvents the challenges associated with the direct use of ammonia in Buchwald-Hartwig reactions[4].

Visualizing the Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start Methyl 4-bromo-2,6-dimethylbenzoate Reaction_Conditions Pd Catalyst, Ligand Base, Ammonia Equivalent Start->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Synthesis via Buchwald-Hartwig amination.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Fischer EsterificationRoute B: Reduction of Nitro PrecursorRoute C: Palladium-Catalyzed Amination
Starting Material Availability Readily available or synthesizable.Requires synthesis of the nitro precursor.Requires synthesis of the bromo precursor.
Number of Steps 12 (Nitration + Reduction)2 (Halogenation + Amination)
Reaction Conditions Harsh (high temp, strong acid)Mild to moderateMild to moderate
Yield Potentially low due to steric hindranceGenerally highGenerally high
Scalability ModerateHighModerate (cost of catalyst)
Key Challenges Steric hindranceHandling of nitrating agentsCost of catalyst, inert atmosphere
Atom Economy GoodModerateModerate

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For large-scale production where cost and efficiency are paramount, the reduction of the nitro precursor (Route B) is likely the most advantageous approach due to its typically high yields and the reliability of the reduction step. The Fischer esterification (Route A) , while being the most direct, may suffer from low yields due to steric hindrance, requiring significant optimization. The Buchwald-Hartwig amination (Route C) offers a modern and versatile alternative, particularly for the synthesis of analogues, but the cost of the palladium catalyst and ligands may be a consideration for large-scale synthesis. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources.

References

Introduction: A Niche Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-amino-2,6-dimethylbenzoate

This compound (CAS No. 79909-92-5) is a substituted aromatic amine and ester with a unique structural profile.[1][2] The presence of ortho-dimethyl groups sterically hinders the ester and amino functionalities, a feature that can be strategically exploited in organic synthesis to direct reactivity, influence conformational preferences of downstream products, and enhance metabolic stability in medicinal chemistry contexts. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, detailed spectroscopic characterization workflow, and essential safety protocols, designed for professionals in chemical research and drug development.

Part 1: Core Molecular Properties and Identifiers

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been aggregated from various chemical data repositories. The steric hindrance from the two methyl groups ortho to the ester functionality is a key structural feature that influences both physical properties, such as crystal packing, and chemical reactivity.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyValueSource(s)
CAS Number 79909-92-5[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
IUPAC Name This compound[2]
SMILES O=C(C1=C(C=C(C=C1C)N)C)OC[1]
InChI Key XSDROOHFZHGXIX-UHFFFAOYSA-N[2]
Predicted Boiling Point 307.5 ± 37.0 °C at 760 mmHg[2][4]
Predicted Density 1.105 ± 0.06 g/cm³[4]
Predicted pKa 2.71 ± 0.10[4]
Predicted LogP 2.25[4]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]

Part 2: Synthesis and Purification

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor. This method is favored for its efficiency and the clean conversion, which simplifies purification.

Diagram 1: Synthetic Pathway via Nitro Reduction

Synthesis reactant Methyl 4-nitro-2,6-dimethylbenzoate product This compound reactant->product H₂, Pd/C Dichloromethane (Yield: ~100%)

Caption: Catalytic hydrogenation of the nitro precursor.[4]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of Methyl 4-nitro-2,6-dimethylbenzoate. The choice of Palladium on Carbon (Pd/C) as a catalyst is standard for this transformation due to its high activity and selectivity for reducing nitro groups without affecting the ester or aromatic ring. Dichloromethane (DCM) is used as a solvent.[4]

Materials:

  • Methyl 4-nitro-2,6-dimethylbenzoate

  • 10% Palladium on activated charcoal (Pd/C)

  • Hydrogen (H₂) gas

  • Dichloromethane (DCM), anhydrous

  • Celite or diatomaceous earth

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup

  • Filtration apparatus

Procedure:

  • Vessel Preparation: In a suitable round-bottom flask, dissolve Methyl 4-nitro-2,6-dimethylbenzoate in anhydrous DCM to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate. The addition should be done under an inert atmosphere (e.g., Nitrogen or Argon) as Pd/C can be pyrophoric.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and begin vigorous stirring. The reaction is typically exothermic and can be monitored by TLC (Thin Layer Chromatography) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality Note: Celite is used to prevent the fine catalyst particles from clogging the filter paper and entering the filtrate. The pad should be rinsed with a small amount of fresh DCM to ensure all product is collected.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.[4] If necessary, further purification can be achieved by recrystallization or column chromatography.

Part 3: Spectroscopic Characterization and Structural Validation

Diagram 2: Workflow for Structural Validation

Validation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_MS Mass Spectrometry H_NMR ¹H NMR (Proton Environment & Coupling) C_NMR ¹³C NMR (Carbon Skeleton) COSY COSY (H-H Connectivity) H_NMR->COSY HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC MS HRMS (Confirm Molecular Formula) H_NMR->MS HSQC HSQC (Direct C-H Attachment) C_NMR->HSQC C_NMR->HMBC C_NMR->MS HSQC->MS HMBC->MS

Caption: A logical workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules. The expected chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester, as well as the steric effects of the methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
Ar-C H (x2)~6.4 - 6.6 (s)~112 - 115Aromatic protons meta to the amino group, appearing as a singlet due to symmetry. Shielded by the NH₂ group.
NH~3.8 - 4.2 (br s)N/ABroad singlet, chemical shift is concentration and solvent dependent.
O-C H₃~3.8 - 3.9 (s)~52Typical range for methyl ester protons.
Ar-C H₃ (x2)~2.2 - 2.3 (s)~20Methyl groups attached to the aromatic ring.
Ar-C -NH₂N/A~145 - 148Quaternary carbon attached to the electron-donating amino group.
Ar-C -COOCH₃N/A~128 - 132Quaternary carbon bearing the ester group.
Ar-C -CH₃ (x2)N/A~135 - 138Quaternary carbons bearing the methyl groups.
C =ON/A~168 - 170Carbonyl carbon of the ester.

Critical Validation Step: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. A key correlation would be observed between the O-CH₃ protons (~3.85 ppm) and the carbonyl carbon (~169 ppm), confirming the ester functionality.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3500N-H (Amine)Symmetric & Asymmetric Stretch
2950 - 3000C-H (Alkyl)Stretch
~1700C=O (Ester)Stretch
1600 - 1620N-H (Amine)Scissoring (Bending)
1500 - 1580C=C (Aromatic)Stretch
1200 - 1300C-O (Ester)Stretch
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Exact Mass [M+H]⁺: 180.1025 for C₁₀H₁₄NO₂⁺. The observation of a mass corresponding to this formula within a narrow tolerance (e.g., <5 ppm) provides definitive confirmation of the molecular formula.

Part 4: Applications and Synthetic Utility

While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate for specialized synthesis. Analogous compounds, such as Methyl 4-amino-2-methylbenzoate, are recognized as important pharmaceutical building blocks and intermediates in fine chemical manufacturing.[6][7]

Potential Roles:

  • Scaffold for Drug Discovery: The primary amine serves as a key handle for derivatization (e.g., acylation, alkylation, sulfonylation) to build more complex molecules.

  • Sterically Encumbered Linker: The dimethyl substitution pattern can be used to create rigid or conformationally restricted molecules, a common strategy in drug design to improve binding affinity and selectivity for a biological target.

  • Intermediate for Agrochemicals: Similar aminobenzoate structures are used in the synthesis of pesticides and herbicides.[7]

Part 5: Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available in major public databases. Therefore, a conservative approach to handling is required, assuming hazards similar to those of related aminobenzoate esters.[8][9]

Table 4: Hazard Profile and Handling Precautions (Inferred)
CategoryRecommendationRationale / Source Analogy
GHS Pictograms (Anticipated) Irritant (Exclamation Mark)Analogous compounds cause skin and serious eye irritation.[8][9]
Hazard Statements (Anticipated) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on hazard classes for similar substituted aminobenzoates.[10]
Personal Protective Equipment (PPE) ANSI-approved safety goggles or face shield.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Standard practice for handling chemical irritants.[8]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.To prevent inhalation and skin/eye contact.[8]
Storage Store in a tightly closed container in a cool, dry place. Protect from light.Standard storage for amine-containing compounds to prevent degradation.[1][4]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.Standard chemical waste disposal protocol.[8]

First Aid Measures (Recommended):

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[8]

  • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

References

Molecular Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-2,6-dimethylbenzoate (CAS 79909-92-5)

This document provides a comprehensive technical overview of this compound, a substituted aromatic amine of significant interest to researchers in synthetic chemistry and drug discovery. As a versatile building block, its unique substitution pattern offers steric and electronic properties that can be leveraged in the design of complex molecular architectures. This guide moves beyond a simple recitation of facts, delving into the causality behind experimental design and analytical interpretation, reflecting a field-proven approach to chemical science.

This compound (C₁₀H₁₃NO₂) is an ester derivative of benzoic acid, featuring an amine group at the 4-position and two methyl groups flanking the ester functionality at the 2- and 6-positions.[1][2] This ortho-dimethyl substitution pattern sterically hinders the methyl ester group, which can influence its reactivity in comparison to less substituted analogues. The primary amino group, para to the ester, is a key site for a wide range of chemical transformations.

Caption: 2D Structure of this compound.

A summary of its key physicochemical properties is presented below. These parameters are crucial for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.

PropertyValueSource(s)
CAS Number 79909-92-5[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][4]
Molecular Weight 179.22 g/mol [1][2][4]
Boiling Point 307.5 ± 37.0 °C (Predicted)[5]
Topological Polar Surface Area (TPSA) 52.32 Ų[4]
LogP (Octanol-Water Partition) 1.672 (Predicted)[4]

Proposed Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a robust and logical pathway can be designed based on fundamental organic transformations. A common and effective strategy for preparing aromatic amines is the reduction of the corresponding nitro compound. This precursor, Methyl 4-nitro-2,6-dimethylbenzoate, can be synthesized from 2,6-dimethylbenzoic acid through sequential esterification and nitration.

The final, critical step is the selective reduction of the nitro group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

Synthesis_Workflow Start Methyl 4-nitro-2,6-dimethylbenzoate (Precursor) Setup Dissolve in Solvent (e.g., Ethanol, Ethyl Acetate) Start->Setup Catalyst Add Catalyst (e.g., 5-10% Pd/C) Setup->Catalyst Hydrogenation Introduce H₂ Atmosphere (Balloon or Parr Apparatus) Catalyst->Hydrogenation Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Hydrogenation->Reaction Filtration Filter through Celite® (To remove catalyst) Reaction->Filtration Upon completion Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Purification Purify Crude Product (Column Chromatography) Concentration->Purification End Pure this compound Purification->End

Caption: Workflow for the Catalytic Hydrogenation of the Nitro Precursor.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of Methyl 4-nitro-2,6-dimethylbenzoate. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy in nitro group reductions without affecting other reducible functionalities like the ester group under these conditions.

Materials:

  • Methyl 4-nitro-2,6-dimethylbenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen (H₂) gas (balloon or cylinder)

  • Celite® or another filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the starting nitro-ester (1.0 eq) in a sufficient volume of ethanol. The solvent choice is critical; ethanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. For larger-scale reactions, a Parr hydrogenation apparatus is recommended for safety and pressure control. Evacuate the flask and backfill with hydrogen three times to ensure a complete H₂ atmosphere.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot.

  • Work-up: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2.2: Purification by Column Chromatography

The crude product can be purified to high homogeneity using silica gel column chromatography.[6] The polarity of the eluent system is chosen to provide good separation between the desired product and any non-polar impurities or residual starting material.

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The polarity should be gradually increased (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar product. The separation is driven by the differential partitioning of components between the stationary (silica) and mobile phases; the polar amino group of the product has a strong affinity for the silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

Analytical Characterization Framework

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following spectroscopic methods provide a self-validating system for structural confirmation. The data presented are predicted values based on the known effects of the constituent functional groups.

TechniqueExpected Observations
¹H NMR δ (ppm) ~6.4-6.6: Singlet, 2H (Aromatic H3, H5). δ ~4.0-4.5: Broad singlet, 2H (NH₂). δ ~3.8: Singlet, 3H (OCH₃). δ ~2.2: Singlet, 6H (2 x Ar-CH₃).
¹³C NMR δ (ppm) ~168-170: Carbonyl (C=O). δ ~145-150: Aromatic C-NH₂. δ ~135-140: Aromatic C-CH₃. δ ~125-130: Aromatic C-COOCH₃. δ ~112-115: Aromatic C-H. δ ~52: Methoxy (OCH₃). δ ~18-20: Methyl (Ar-CH₃).
FTIR ν (cm⁻¹) ~3450-3300: N-H stretch (doublet for primary amine). ~3050: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch. ~1700: C=O stretch (ester). ~1620: N-H bend. ~1250: C-O stretch (ester).
Mass Spec (EI) m/z 179: Molecular ion (M⁺). m/z 148: [M - OCH₃]⁺. m/z 120: [M - COOCH₃]⁺.

Reactivity Profile and Synthetic Potential

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ester. This duality allows it to serve as a linchpin in the assembly of more complex molecules.

Reactivity_Pathways cluster_amine Amine Reactions cluster_ester Ester Reactions Start Methyl 4-amino- 2,6-dimethylbenzoate Acylation Amide Formation (R-COCl) Start->Acylation Diazotization Diazonium Salt (NaNO₂, HCl) Start->Diazotization Alkylation N-Alkylation (R-X) Start->Alkylation Hydrolysis Carboxylic Acid (H₃O⁺ or OH⁻) Start->Hydrolysis Amidation Primary Amide (NH₃) Start->Amidation

Caption: Potential Reaction Pathways for the Title Compound.

  • Amine-Directed Reactions: The amino group can undergo acylation to form amides, diazotization to yield diazonium salts (precursors for Sandmeyer-type reactions), and alkylation to produce secondary or tertiary amines.

  • Ester-Directed Reactions: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or converted to an amide via aminolysis.

The true value of this reagent is demonstrated by analogy to similar structures. For instance, the related compound Methyl 4-aminobenzoate is a key component in the total synthesis of complex natural products like the guanidine alkaloids (±)-martinelline and (±)-martinellic acid.[7][8] This highlights the potential for this compound to serve as a foundational piece in constructing novel bioactive compounds where the specific substitution pattern is desired for tuning steric or electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 79909-92-5 is not widely available, a reliable safety profile can be inferred from structurally analogous compounds such as Methyl 4-amino-2-methylbenzoate and other aminobenzoate esters.[1][9]

  • Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[9]

  • Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[10]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[1][10]

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its defining features—a reactive primary amine and a sterically influenced ester group—make it a compelling building block for targeted synthesis. By applying established principles of organic chemistry, researchers can reliably synthesize, purify, and characterize this compound, unlocking its potential for application in pharmaceutical development, materials science, and fine chemical manufacturing. This guide provides the foundational knowledge and procedural logic necessary for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to the Characterization of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2,6-dimethylbenzoate (CAS No. 79909-92-5) is an aromatic ester featuring a sterically hindered aniline moiety.[1][2] Its unique substitution pattern—with methyl groups ortho to both the amino and ester functionalities—imparts specific chemical properties that make it a valuable building block in advanced organic synthesis. This guide provides an in-depth, field-proven framework for the comprehensive characterization of this compound, intended for researchers, chemists, and drug development professionals. The methodologies described herein are designed to ensure structural confirmation, purity assessment, and the generation of a robust analytical data package suitable for regulatory submission or publication.

The core challenge in characterizing this molecule lies in predicting and confirming the influence of the ortho-methyl groups on the spectroscopic and chromatographic behavior. This guide will not only present protocols but also delve into the causal reasoning behind the expected analytical outcomes, providing a predictive and practical approach to its characterization.

Figure 1: Molecular Structure of this compound.

Part 1: Physicochemical and Computed Properties

A foundational step in characterization is to tabulate the known physical and computed chemical properties. This data serves as a primary reference for selecting appropriate analytical conditions, such as solvent systems for chromatography and spectroscopy.

PropertyValueSource
CAS Number 79909-92-5[1][2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Synonym Benzoic acid, 4-amino-2,6-dimethyl-, methyl ester[1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
Computed LogP 1.67224[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Part 2: Synthesis and Purification Workflow

The quality of all subsequent analytical data is contingent upon the purity of the sample. A plausible synthetic route involves the esterification of 4-amino-2,6-dimethylbenzoic acid. The final product must be rigorously purified, typically via flash column chromatography, to remove unreacted starting materials, catalysts, and byproducts.

Synthesis_Purification_Workflow Start Starting Material: 4-amino-2,6-dimethylbenzoic acid Reaction Reaction: Esterification (e.g., MeOH, H₂SO₄ cat.) Start->Reaction Workup Aqueous Workup: Neutralize acid, extract with organic solvent Reaction->Workup Crude Crude Product Workup->Crude Chromatography Purification: Flash Column Chromatography Crude->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct

Figure 2: General workflow for the synthesis and purification of the target compound.

Protocol: Purification by Flash Column Chromatography

Causality: The choice of eluent is critical. Given the compound's moderate polarity (amine and ester groups) and non-polar hydrocarbon backbone, a gradient elution with a hexane/ethyl acetate system is effective. The non-polar hexane allows for the elution of non-polar impurities, while gradually increasing the polar ethyl acetate concentration will elute the desired product.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3x the weight of the crude material) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to move the product band down the column.

  • Fraction Collection: Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC) with a UV lamp for visualization. The product should appear as a distinct spot.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.

Part 3: Spectroscopic and Analytical Characterization

This section forms the core of the characterization process. Each technique provides a unique piece of structural information, and together they offer unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Due to the molecule's C₂ᵥ symmetry axis bisecting the ester and amino groups, the two methyl groups and the two aromatic protons are chemically equivalent, simplifying the expected spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons (H-3, H-5): Expected as a singlet around δ 6.3-6.6 ppm. The two protons are equivalent and have no adjacent protons to couple with. This upfield shift is due to the strong electron-donating effect of the para-amino group.

  • Amino Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary with concentration and sample purity.

  • Ester Methyl Protons (-OCH₃): A sharp singlet integrating to 3H is expected around δ 3.8-3.9 ppm. This is a standard region for methyl esters.

  • Aromatic Methyl Protons (C2-CH₃, C6-CH₃): A sharp singlet integrating to 6H is expected around δ 2.1-2.3 ppm, reflecting their equivalence.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Carbonyl Carbon (C=O): Expected around δ 168-170 ppm.

  • Aromatic C-NH₂ (C-4): Expected around δ 147-149 ppm.

  • Aromatic C-CH₃ (C-2, C-6): Expected around δ 139-141 ppm.

  • Aromatic C-H (C-3, C-5): Expected around δ 113-115 ppm.

  • Aromatic C-COOCH₃ (C-1): Expected around δ 120-122 ppm.

  • Ester Methyl Carbon (-OCH₃): Expected around δ 51-53 ppm.

  • Aromatic Methyl Carbons (-CH₃): Expected around δ 20-22 ppm.

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The 2D spectra will be crucial for definitively assigning proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when irradiated with infrared light.

Predicted Key IR Absorption Bands (cm⁻¹):

  • N-H Stretching: Two distinct bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

  • C-H Stretching (sp³): Bands just below 3000 cm⁻¹ (approx. 2950-2980 cm⁻¹) corresponding to the methyl groups.

  • C=O Stretching (Ester): A strong, sharp absorption band is expected in the range of 1690-1710 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).

  • C=C Stretching (Aromatic): Medium to weak absorptions around 1600-1620 cm⁻¹ and 1500-1520 cm⁻¹.

  • C-O Stretching (Ester): A strong band in the 1250-1300 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty crystal. This is crucial for obtaining the true spectrum of the sample.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is a final, definitive confirmation of the molecular formula.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): A strong peak at m/z = 179, corresponding to the molecular weight of the compound.[1]

  • Key Fragments:

    • m/z = 148: Loss of a methoxy radical (•OCH₃, 31 Da).

    • m/z = 120: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da). This fragment, corresponding to dimethylaniline, is expected to be significant.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a GC column (e.g., a non-polar DB-5 column). The separation confirms the sample's purity, with a single peak expected.

  • As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the m/z of the resulting ions are detected.

Part 4: Comprehensive Characterization Workflow

The synergy of these techniques provides a self-validating system for structural confirmation. The overall workflow ensures that each piece of data corroborates the others, leading to an unambiguous characterization.

Analytical_Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Data1 Atomic Connectivity Symmetry Confirmation NMR->Data1 Data2 Functional Group ID (N-H, C=O, C-O) IR->Data2 Data3 Molecular Weight Formula Confirmation MS->Data3 Conclusion Unambiguous Structural Confirmation Data1->Conclusion Data2->Conclusion Data3->Conclusion

Figure 3: A logical workflow for the complete analytical characterization of the title compound.

Conclusion

The rigorous characterization of this compound requires a multi-technique approach that leverages NMR for structural framework, IR for functional group identification, and MS for molecular formula confirmation. By understanding the predicted spectroscopic outcomes based on the molecule's unique symmetric structure, researchers can efficiently and accurately validate its identity and purity. The protocols and predictive data outlined in this guide provide a robust framework for scientists engaged in the synthesis and application of this versatile chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Overview

Methyl 4-amino-2,6-dimethylbenzoate (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic signature.[1] The presence of two methyl groups ortho to the ester functionality and an amino group para to the ester will significantly influence the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.45s2HAr-H
~4.20br s2H-NH₂
~3.85s3H-OCH₃
~2.30s6HAr-CH₃

Interpretation and Rationale

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet at approximately 6.45 ppm. The electron-donating amino group strongly shields these protons, causing an upfield shift compared to benzene (7.34 ppm).

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 4.20 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature.

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are predicted to resonate as a sharp singlet at approximately 3.85 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups attached to the aromatic ring are expected to appear as a singlet around 2.30 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Record the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

1H_NMR_Correlations cluster_structure This compound cluster_spectra Predicted ¹H NMR Peaks Structure Ar-(CH3)2(NH2)(COOCH3) ArH ~6.45 ppm (s, 2H) Structure->ArH Aromatic Protons NH2 ~4.20 ppm (br s, 2H) Structure->NH2 Amino Protons OCH3 ~3.85 ppm (s, 3H) Structure->OCH3 Ester Methyl ArCH3 ~2.30 ppm (s, 6H) Structure->ArCH3 Aromatic Methyls

Figure 2: Predicted ¹H NMR correlations for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.5C=O (Ester)
~148.0C-NH₂
~138.0C-CH₃
~120.5C-COOCH₃
~113.0CH (Aromatic)
~52.0-OCH₃
~20.0Ar-CH₃

Interpretation and Rationale

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, appearing around 168.5 ppm.

  • Aromatic Carbons: The aromatic region will show four distinct signals due to the symmetry of the molecule. The carbon attached to the electron-donating amino group (C-NH₂) will be significantly shielded and is predicted to appear around 148.0 ppm. The carbons bearing the methyl groups (C-CH₃) are expected at approximately 138.0 ppm. The carbon attached to the ester group (C-COOCH₃) is predicted around 120.5 ppm, and the two equivalent methine carbons (CH) are expected at about 113.0 ppm.

  • Ester and Aromatic Methyl Carbons: The carbon of the ester methyl group (-OCH₃) should appear around 52.0 ppm, while the carbons of the two equivalent aromatic methyl groups (Ar-CH₃) are predicted to be the most upfield at approximately 20.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

  • Instrument Setup: Record the spectrum on a 100 or 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (CDCl₃ at 77.16 ppm) can be used as a reference.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (asymmetric and symmetric)
3050-3000WeakC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1620StrongN-H bend
~1580, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)

Interpretation and Rationale

  • N-H Stretching: The presence of the primary amine will give rise to two characteristic sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Stretching: Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while medium intensity bands below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methyl groups.

  • Carbonyl Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group.

  • N-H Bending and C=C Stretching: The N-H bending vibration is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear as medium to strong bands in the 1580-1480 cm⁻¹ region.

  • C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the ester functionality.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted Fragment
179[M]⁺ (Molecular Ion)
148[M - OCH₃]⁺
120[M - COOCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation and Rationale

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 179, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 148.

    • Loss of the entire methoxycarbonyl radical (-COOCH₃) would lead to a fragment at m/z 120.

    • Rearrangement and fragmentation of the aromatic ring could produce the stable tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass_Spec_Fragmentation M [M]⁺ m/z = 179 F1 [M - OCH₃]⁺ m/z = 148 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 120 M->F2 - COOCH₃ F3 [C₇H₇]⁺ m/z = 91 F2->F3 Rearrangement

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed prediction of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural elucidation and confirmation of this compound. The experimental protocols described are based on standard laboratory practices and can be adapted as needed. Researchers synthesizing this molecule can use this guide as a reference for confirming the identity and purity of their product.

References

An In-Depth Technical Guide to the NMR Analysis of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-amino-2,6-dimethylbenzoate, a substituted aromatic compound, presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Its structure combines the electronic effects of an electron-donating amino group and an electron-withdrawing methyl ester group, further modulated by the steric influence of two ortho-methyl substituents. Understanding the interplay of these features is key to confirming its identity and purity.

Foundational Principles: Decoding the Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency.[1] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For this compound, several key structural features will dictate the appearance of its ¹H and ¹³C NMR spectra:

  • Aromatic Ring System: The benzene ring creates a "ring current" effect when placed in a magnetic field. This induced magnetic field deshields the protons attached to the ring, causing them to resonate at a lower field (higher ppm value), typically in the range of 6.5-8.0 ppm.[2][3] The carbon atoms of the aromatic ring are also deshielded and typically appear between 110-150 ppm in the ¹³C NMR spectrum.[3]

  • Substituent Effects: The electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester group (-COOCH₃) will influence the electron density distribution around the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons. The two methyl groups (-CH₃) at positions 2 and 6 introduce steric hindrance and also have a weak electron-donating effect.

  • Symmetry: The molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry renders the two methyl groups at positions 2 and 6 chemically equivalent. Similarly, the two aromatic protons at positions 3 and 5 are also chemically equivalent. This equivalence simplifies the spectrum by reducing the number of unique signals.

The interplay of these factors will be explored in detail in the spectral analysis section.

Experimental Protocol: A Self-Validating Workflow for High-Quality NMR Data Acquisition

The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities, especially paramagnetic materials, can lead to significant line broadening and distortion of the spectrum.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[4]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

  • Dissolution and Filtration: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons give a sharp signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer used.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve signal-to-noise.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

Spectral Analysis and Interpretation

As experimental data is not available, the following analysis is based on predicted ¹H and ¹³C NMR spectra, supported by data from analogous compounds.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A~6.4 - 6.6Singlet2HAr-H (H-3, H-5)Aromatic protons shielded by the electron-donating amino group. Appear as a singlet due to chemical equivalence.
B~4.0 - 4.5Broad Singlet2H-NH₂Amine protons are exchangeable and often appear as a broad signal. Chemical shift can vary with concentration and solvent.
C~3.8 - 3.9Singlet3H-OCH₃Protons of the methyl ester group. Typically appear as a sharp singlet in this region.
D~2.3 - 2.5Singlet6HAr-CH₃ (C-2, C-6)Benzylic protons of the two equivalent methyl groups on the aromatic ring.[8]

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton assignments.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight sets of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~168 - 172C=O (Ester)Carbonyl carbons of esters typically resonate in this downfield region.
2~148 - 152C-4Aromatic carbon attached to the electron-donating amino group, expected to be shielded.
3~138 - 142C-2, C-6Aromatic carbons bearing the methyl groups.
4~115 - 120C-1Aromatic carbon attached to the ester group.
5~112 - 116C-3, C-5Aromatic carbons ortho to the amino group, expected to be significantly shielded.
6~50 - 55-OCH₃Carbon of the methyl ester group.
7~18 - 22Ar-CH₃Carbons of the two equivalent methyl groups on the ring.

Diagram 2: Workflow for NMR Data Interpretation

NMR_Interpretation_Workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation SamplePrep Sample Preparation Acquisition NMR Data Acquisition SamplePrep->Acquisition Load Sample Process Processing (FT, Phasing, Baseline) Acquisition->Process Raw Data (FID) PeakPicking Peak Picking & Assignment Process->PeakPicking Processed Spectrum Integration Integration ChemShift Chemical Shift Analysis Integration->ChemShift PeakPicking->Integration Multiplicity Multiplicity Analysis (¹H) PeakPicking->Multiplicity Structure Structure Confirmation ChemShift->Structure Multiplicity->Structure

Caption: A generalized workflow for NMR-based structural elucidation.

Comparative Analysis with Structurally Related Compounds

To ground our predictive analysis, we can compare the expected chemical shifts with experimental data from similar molecules.

  • Methyl 4-aminobenzoate: In this simpler analog, the aromatic protons appear as two doublets, reflecting the different electronic environments ortho and meta to the amino group. The absence of the ortho-methyl groups in this molecule leads to a more complex splitting pattern for the aromatic protons.

  • 2,6-Dimethylaniline: The aromatic protons in this molecule are shielded by the amino group and the two methyl groups, leading to chemical shifts in the upfield region of the aromatic spectrum, similar to what is predicted for our target molecule.

  • Methyl 2,6-dimethylbenzoate: In this case, the steric hindrance from the two ortho-methyl groups can cause the ester group to twist out of the plane of the aromatic ring, which can influence the electronic environment and thus the chemical shifts of the ring carbons and protons. A similar effect is expected in this compound.

This comparative approach validates the predicted data by demonstrating that the expected chemical shifts are consistent with established electronic and steric effects of the functional groups present in the molecule.

Conclusion: A Predictive Yet Powerful Analytical Framework

This guide has outlined a comprehensive technical framework for the NMR analysis of this compound. By integrating foundational NMR principles with a robust experimental protocol and a detailed, predictive spectral analysis, we have established a reliable methodology for the structural confirmation of this compound. The use of predicted data, contextualized by comparative analysis with known compounds, provides a powerful and scientifically rigorous approach in the absence of readily available experimental spectra. This methodology not only serves as a specific guide for the analysis of this compound but also as a template for the structural elucidation of other novel chemical entities.

References

A Technical Guide to the Infrared Spectrum of Methyl 4-amino-2,6-dimethylbenzoate: Interpretation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of methyl 4-amino-2,6-dimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational frequencies of this polysubstituted aromatic compound, offering a framework for its identification and structural characterization.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern, or IR spectrum, serves as a unique molecular fingerprint, providing invaluable information about the functional groups present in the compound. For a molecule such as this compound, with its distinct aromatic, amine, and ester functionalities, IR spectroscopy is an essential tool for structural verification and purity assessment.

The molecular structure of this compound, with its key functional groups, is depicted below.

"mass spectrometry of Methyl 4-amino-2,6-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-amino-2,6-dimethylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistically-driven understanding of the molecule's fragmentation under Electron Ionization (EI). We will explore the foundational principles governing its ionization, predict its fragmentation pathways by dissecting its functional groups—the aromatic amine, the methyl ester, and the sterically influential ortho-methyl groups—and present a validated experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind fragmentation, offering predictive insights that are crucial for structural elucidation and impurity profiling in a research and development setting.

Introduction to the Analyte

This compound is a substituted aromatic compound featuring a central benzene ring functionalized with an amino group, a methyl ester group, and two methyl groups. Its molecular structure presents a unique combination of functionalities that directly influence its behavior in a mass spectrometer. Accurate characterization of such molecules is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where identity confirmation, purity assessment, and metabolite identification are critical quality attributes. This guide serves as a Senior Application Scientist's perspective on developing a robust mass spectrometry method for this specific analyte, focusing on the predictive power of understanding fundamental fragmentation chemistry.

Core Physicochemical Properties and the Nitrogen Rule

Before interpreting a mass spectrum, it is essential to understand the basic physicochemical properties of the analyte. These properties are the foundation for predicting the molecular ion and its subsequent fragmentation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Nominal Mass 179 Da
Structure Methyl ester of 4-amino-2,6-dimethylbenzoic acid[1]

A key initial checkpoint in the mass spectrum of this compound is the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z).[2][3] this compound contains a single nitrogen atom, and its molecular weight of 179.22 (nominal mass 179) adheres to this rule. The observation of an odd-mass molecular ion is therefore a strong primary indicator of the compound's identity.[3]

Recommended Analytical Approach: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

For a molecule with the volatility and thermal stability of this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.

  • Gas Chromatography (GC): Provides excellent separation of the analyte from solvent and potential impurities, ensuring a pure mass spectrum is obtained for the target compound.

  • Electron Ionization (EI): This is a hard ionization technique where the sample is bombarded with high-energy electrons (typically standardized at 70 eV). This high energy imparts significant internal energy to the molecule, leading to reproducible and extensive fragmentation.[4] The resulting fragmentation pattern is a highly specific "fingerprint" that is invaluable for unambiguous structural confirmation and library matching. The stability of the aromatic ring in this compound ensures that a recognizable molecular ion peak is typically still observed despite the high energy of EI.[2]

The Mass Spectrum: A Predictive Fragmentation Analysis

The utility of EI-MS lies in its ability to generate a rich fragmentation pattern. By examining the structure of this compound, we can predict the most probable cleavage points and rearrangements.

The Molecular Ion (M•+)

The first species formed is the molecular ion (M•+), which results from the loss of a single electron. M•+ = m/z 179 Due to the stabilizing effect of the aromatic ring, the molecular ion peak for this compound is expected to be present and relatively intense.[2]

Primary Fragmentation Pathways

The fragmentation of the M•+ ion is driven by the localization of the radical and charge, and the relative stability of the resulting fragments and neutral losses.

  • Loss of a Methoxy Radical ([M-31]⁺): The most common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[5] This yields a highly resonance-stabilized acylium ion. This is predicted to be one of the most abundant ions in the spectrum.

    • Reaction: C₁₀H₁₃NO₂•+ → [C₉H₁₀NO]⁺ + •OCH₃

    • Predicted Fragment: m/z 148

  • Loss of a Methyl Radical ([M-15]⁺): Cleavage of a C-C bond can result in the loss of one of the methyl groups from the aromatic ring (•CH₃, 15 Da). The resulting ion may be stabilized through rearrangement to a substituted tropylium-like structure.

    • Reaction: C₁₀H₁₃NO₂•+ → [C₉H₁₀NO₂]⁺ + •CH₃

    • Predicted Fragment: m/z 164

  • The "Ortho Effect" - Loss of Methanol ([M-32]⁺): A unique feature of this molecule is the presence of two methyl groups ortho to the methyl ester. This steric arrangement facilitates a proximity effect, a well-documented phenomenon in mass spectrometry.[4][6] A hydrogen atom from an ortho-methyl group can rearrange to the ester's carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral methanol molecule (CH₃OH, 32 Da).

    • Reaction: C₁₀H₁₃NO₂•+ → [C₉H₉NO]•+ + CH₃OH

    • Predicted Fragment: m/z 147

Secondary Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, characteristic ions. The most significant secondary fragmentation is expected to originate from the abundant m/z 148 acylium ion.

  • Decarbonylation (Loss of CO): Acylium ions frequently lose a molecule of carbon monoxide (CO, 28 Da).

    • Reaction: [C₉H₁₀NO]⁺ (m/z 148) → [C₈H₁₀N]⁺ + CO

    • Predicted Fragment: m/z 120

Summary of Predicted Key Fragments

The following table summarizes the most anticipated ions in the EI mass spectrum of this compound.

m/z Proposed Ion Structure / Identity Proposed Neutral Loss Significance
179[C₁₀H₁₃NO₂]•+-Molecular Ion (M•+)
164[M - CH₃]⁺•CH₃Loss of a ring methyl group
148[M - OCH₃]⁺•OCH₃Base Peak Candidate ; Acylium ion from ester cleavage
147[M - CH₃OH]•+CH₃OH"Ortho Effect" rearrangement
120[M - OCH₃ - CO]⁺•OCH₃, COSecondary fragmentation; loss of CO from m/z 148
Proposed Fragmentation Diagram

The relationships between these key fragments can be visualized as a pathway originating from the molecular ion.

fragmentation_pathway M m/z 179 [M]•+ F164 m/z 164 [M-CH₃]⁺ M->F164 - •CH₃ F148 m/z 148 [M-OCH₃]⁺ M->F148 - •OCH₃ F147 m/z 147 [M-CH₃OH]•+ M->F147 - CH₃OH (Ortho Effect) F120 m/z 120 [M-OCH₃-CO]⁺ F148->F120 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol

This section provides a self-validating protocol for the GC-MS analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Ethyl acetate or Methanol are excellent first choices.

  • Concentration: Prepare a stock solution by dissolving ~1 mg of the analyte in 1 mL of solvent.

  • Working Solution: Dilute the stock solution 1:100 (v/v) with the same solvent to achieve a final concentration of approximately 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform
MS System Agilent 5977 MSD or equivalentStandard EI mass detector
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for semi-polar aromatic compounds.
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 minA temperature ramp ensures good peak shape and elution in a reasonable timeframe.
Ion Source Electron Ionization (EI)As discussed, for fingerprint fragmentation.
Electron Energy 70 eVIndustry standard for reproducible spectra and library matching.
Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase without thermal degradation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Scan Range m/z 40 - 300Covers the molecular ion and all predicted fragments.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Ethyl Acetate (~10 µg/mL) prep2 Syringe Filter (0.22 µm) prep1->prep2 gc_inject Inject 1 µL into GC prep2->gc_inject gc_sep Separation on HP-5ms Column gc_inject->gc_sep ms_ionize EI Ionization (70 eV) gc_sep->ms_ionize ms_detect Mass Analysis (m/z 40-300) ms_ionize->ms_detect data_process Spectrum Acquisition ms_detect->data_process data_interpret Fragmentation Analysis & Structural Confirmation data_process->data_interpret

Caption: Standard workflow for GC-EI-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how a molecule's structure dictates its fragmentation behavior. By applying fundamental principles—including the Nitrogen Rule, the known fragmentation of esters and aromatic amines, and the more nuanced "ortho effect"—we can predict a highly characteristic mass spectrum. The expected molecular ion at m/z 179, coupled with key fragments at m/z 164 (loss of •CH₃), m/z 148 (loss of •OCH₃), and m/z 147 (loss of CH₃OH), provides a robust, multi-point verification system for the compound's identity. This predictive approach, when combined with the standardized GC-MS protocol provided, empowers researchers to confidently identify and characterize this compound in complex matrices.

References

An In-depth Technical Guide to Methyl 4-amino-2,6-dimethylbenzoate: A Versatile Scaffold in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-dimethylbenzoate is a sterically hindered aromatic amine that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group, a modifiable ester, and two ortho-methyl groups that impose significant steric constraints, dictates its reactivity and makes it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the rational design of novel therapeutics. By synthesizing technical data with mechanistic insights, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development programs.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named this compound, is an organic compound featuring a benzene ring substituted with an amino group, a methyl ester, and two methyl groups.[1] The defining feature of this molecule is the ortho-disubstitution pattern relative to the ester functionality, which introduces significant steric hindrance. This steric shielding, a concept first introduced by Victor Meyer in 1894, profoundly influences the reactivity of the adjacent ester group, making processes like hydrolysis or transesterification more challenging compared to unhindered analogues.[2]

The presence of both a basic amino group and an ester functionality makes it a bifunctional molecule, offering multiple avenues for synthetic elaboration.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 79909-92-5[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point 307.5 ± 37.0 °C (Predicted)[4]
Density 1.105 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.71 ± 0.10 (Predicted)[4]
LogP 2.25 (Calculated)[4]
Appearance Solid[5]
Storage Room Temperature, Sealed in dry, Protect from light[1][4]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthetic Methodologies

Method 1: Reduction of a Nitro Precursor

A common and high-yielding approach involves the reduction of the corresponding nitro-substituted precursor, methyl 2,6-dimethyl-4-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation.

  • Causality: The nitro group is an excellent electronic precursor to an amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method for this reduction, typically proceeding with high chemoselectivity, leaving the ester group intact. The reaction is driven by the formation of highly stable products like water and the desired amine.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve methyl 2,6-dimethyl-4-nitrobenzoate in a suitable solvent such as dichloromethane or ethanol in a hydrogenation vessel.[4]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on activated charcoal (Pd/C) to the solution.[4]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Synthesis_Workflow start Methyl 2,6-dimethyl-4-nitrobenzoate process1 Dissolve in CH₂Cl₂ or EtOH start->process1 Step 1 process2 Add Pd/C Catalyst Pressurize with H₂ Gas process1->process2 Step 2 process3 Filter through Celite process2->process3 Step 3 (Work-up) process4 Concentrate under Reduced Pressure process3->process4 Step 4 end This compound process4->end Final Product

Caption: Synthetic workflow for this compound via hydrogenation.

Method 2: Fischer Esterification

An alternative route is the direct esterification of 4-amino-2,6-dimethylbenzoic acid.[3] This reaction, known as Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[6]

  • Causality and Steric Hindrance: The reaction is an equilibrium process.[6] To drive the reaction toward the ester product, an excess of methanol is typically used, which also serves as the solvent.[7] However, the steric hindrance from the two ortho-methyl groups significantly retards the rate of both the forward (esterification) and reverse (hydrolysis) reactions. This is because the bulky methyl groups impede the necessary tetrahedral intermediate formation at the carbonyl carbon.[2] Consequently, this method may require more forcing conditions (e.g., prolonged heating) compared to the esterification of unhindered benzoic acids.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups:

  • Amino Group (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization, and condensation to form amides, secondary/tertiary amines, diazonium salts, and imines, respectively. This functionality is often the primary handle for derivatization in drug discovery programs.

  • Ester Group (-COOCH₃): As previously discussed, this group's reactivity is attenuated by steric hindrance. While reactions like hydrolysis to the parent carboxylic acid or amidation are possible, they often require more vigorous conditions than for less substituted analogues.

Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on standard spectroscopic techniques.

Table 2: Key Spectroscopic Features

TechniqueExpected Features
¹H NMR - Two singlets for the aromatic protons. - A singlet for the two equivalent ortho-methyl groups (~2.2-2.4 ppm). - A singlet for the methyl ester protons (~3.8-3.9 ppm). - A broad singlet for the amine (-NH₂) protons, which is D₂O exchangeable.
¹³C NMR - Distinct signals for the quaternary aromatic carbons, protonated aromatic carbons, methyl carbons, and the carbonyl carbon (~168-172 ppm).
IR Spectroscopy - N-H stretching bands (symmetric and asymmetric) for the primary amine (~3300-3500 cm⁻¹). - C=O stretching band for the ester (~1700-1720 cm⁻¹). - C-O stretching bands (~1100-1300 cm⁻¹). - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (179.22 m/z).

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. The values provided are typical ranges for analogous structures.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its structure is found within more complex molecules designed to modulate specific biological targets.

Role as a Synthetic Intermediate

The compound serves as a versatile scaffold. The amino group provides a convenient point for diversification, allowing chemists to attach various side chains and pharmacophores through amide bond formation, which is one of the most robust and well-understood reactions in medicinal chemistry. This strategy is widely employed in the synthesis of compound libraries for high-throughput screening.

Precursor for Bioactive Molecules

Substituted aminobenzoic acid derivatives are prevalent scaffolds in the design of various therapeutic agents, particularly kinase inhibitors.[8] While direct evidence for this compound is specific, its analogues are key components in the synthesis of potent antagonists for targets like the EP4 receptor, which is implicated in pain and inflammation.[9][10] The substitution pattern on the aniline ring is critical for tuning properties such as potency, selectivity, and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion).

Drug_Discovery_Workflow cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization start This compound step1 Amide Coupling (Add R-COOH) start->step1 intermediate Amide Derivative Library step1->intermediate step2 High-Throughput Screening (e.g., Kinase Assay) intermediate->step2 step3 Identify 'Hit' Compounds step2->step3 step4 Structure-Activity Relationship (SAR) Lead Optimization step3->step4 end Preclinical Candidate step4->end

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: While specific GHS classifications for this exact compound are not universally listed, structurally similar aminobenzoate derivatives are often associated with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[11]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, protected from light to prevent degradation.[1][4]

Conclusion

This compound is a synthetically valuable building block whose utility is defined by the interplay between its reactive functional groups and the steric constraints imposed by its ortho-methyl substituents. This unique combination allows for controlled derivatization, making it an attractive starting point for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and reactivity is paramount for scientists aiming to leverage its structural features in the design of novel and functional chemical entities.

References

Methyl 4-amino-2,6-dimethylbenzoate: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of Methyl 4-amino-2,6-dimethylbenzoate (CAS No. 79909-92-5), a substituted aromatic amino ester with significant potential as a versatile building block in synthetic and medicinal chemistry. We will explore its core physical and chemical properties, predictable reactivity, and established synthetic routes. Furthermore, this document details standardized protocols for its analytical characterization, contextualizes its applications within drug discovery, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel molecules.

Introduction and Molecular Overview

This compound is a unique bifunctional organic compound. It belongs to the class of ortho-substituted aniline derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and other complex organic materials. The molecule's architecture, featuring a nucleophilic amino group and an ester moiety on a sterically hindered benzene ring, offers a distinct reactivity profile that can be strategically exploited in multi-step syntheses.

While direct applications of this specific isomer are emerging, its structural motifs are highly relevant in modern drug development. Analogues such as Methyl 3-amino-4-methylbenzoate are crucial precursors in the synthesis of targeted cancer therapies, including tyrosine kinase inhibitors like Imatinib and Nilotinib.[1] This established utility for similar structures underscores the potential of this compound as a valuable intermediate for constructing novel bioactive agents.[1][2]

Molecular Structure and Identifiers

The structural arrangement of this compound dictates its chemical behavior. The two methyl groups ortho to the ester functionality create significant steric hindrance, which can influence the reactivity of the ester and the adjacent aromatic positions. The para-amino group, a strong electron-donating moiety, activates the aromatic ring towards electrophilic substitution.

A placeholder image is used above as DOT language is not optimal for detailed chemical structures. The image represents the correct structure of this compound.

Caption: Chemical structure of this compound.

IdentifierValueSource
CAS Number 79909-92-5[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3][4]
IUPAC Name This compound
InChI 1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
InChIKey XSDROOHFZHGXIX-UHFFFAOYSA-N
SMILES O=C(C1=C(C=C(C=C1C)N)C)OC[3]

Physical and Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental settings. The data below, largely derived from predictive models, provides a baseline for laboratory use.

PropertyValueNotesSource
Boiling Point 307.5 ± 37.0 °C at 760 mmHgPredicted[5]
Density 1.105 ± 0.06 g/cm³Predicted[5]
pKa 2.71 ± 0.10Predicted (refers to the conjugate acid)[5]
LogP 1.67 - 2.25Predicted octanol-water partition coefficient[3][5]
Storage Room Temperature, Sealed in Dry, Protect from LightRecommended for maintaining stability[3][5]
Topological Polar Surface Area (TPSA) 52.32 Ų[3]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the methyl ester.

  • Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and basic. It readily undergoes acylation, alkylation, and diazotization reactions. This functionality is a key handle for introducing the molecule into larger, more complex structures, for instance, through amide bond formation.

  • Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental for producing derivatives where a carboxylic acid moiety is required for further coupling or for its biological activity.

  • Aromatic Ring: The amino group is a powerful activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. However, in this molecule, the positions ortho to the amine (meta to the ester) are already substituted with methyl groups, potentially leading to substitution at the remaining activated positions, though steric hindrance from the adjacent methyl groups must be considered.

  • Stability: The compound should be stored in a cool, dry, dark place to prevent degradation.[3][5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Synthesis Pathway

A common and effective method for synthesizing this compound is through the catalytic reduction of its nitro precursor. This reaction is typically high-yielding and clean.

Synthetic Scheme: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate

  • Starting Material: Methyl 2,6-dimethyl-4-nitrobenzoate.

  • Reagents: Hydrogen gas (H₂).

  • Catalyst: Palladium on activated charcoal (Pd/C).

  • Solvent: Dichloromethane (DCM) or a similar inert solvent.

  • Reaction: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) in the presence of the catalyst and hydrogen.

Synthesis_Workflow start Methyl 2,6-dimethyl-4-nitrobenzoate process Catalytic Hydrogenation (Reduction Reaction) start->process reagents H₂, Pd/C Catalyst Dichloromethane (Solvent) reagents->process product This compound process->product

Caption: Synthetic workflow for this compound.

Analytical Characterization Protocols

Confirming the identity and purity of this compound is essential. The following are standard protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Predicted ¹H NMR Signals (in CDCl₃):

    • ~7.5-6.5 ppm: Aromatic protons. The specific splitting pattern will depend on the exact chemical shifts.

    • ~4.0-3.5 ppm: A singlet corresponding to the three protons of the methyl ester (-OCH₃).

    • ~4.0-3.0 ppm: A broad singlet for the two protons of the amino group (-NH₂). This peak can exchange with D₂O.

    • ~2.5-2.0 ppm: A singlet corresponding to the six protons of the two aromatic methyl groups (-CH₃).

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Analysis: Integrate the proton signals and assign peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Predicted IR Absorptions (cm⁻¹):

    • 3500-3300 cm⁻¹: Two distinct bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 3000-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1720-1680 cm⁻¹: A strong C=O stretch from the ester group.

    • ~1620-1580 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1300-1000 cm⁻¹: C-O and C-N stretching.

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • Acquisition: Obtain the spectrum using an FTIR spectrometer.

    • Analysis: Identify the key functional group peaks and compare them to known values.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Predicted Mass:

    • Molecular Ion (M⁺): An ion peak at m/z = 179.22, corresponding to the molecular weight of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization, ESI).

    • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze fragmentation patterns to further support the proposed structure.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation cluster_confirmation Final Confirmation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Confirm Structural Elucidation & Purity Assessment Data->Confirm

Caption: General analytical workflow for structural confirmation.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. Based on data for structurally similar compounds, the following precautions are advised.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[6][7]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][8] Store away from incompatible materials such as strong oxidizing agents.[6][7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[6][8]

    • Skin: Wash off immediately with plenty of soap and water.[6][8]

    • Inhalation: Move to fresh air.[6][8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8] Seek medical attention if any symptoms persist.

Conclusion

This compound is a compound of significant interest due to its unique substitution pattern and versatile functional groups. Its physical and chemical properties make it an adaptable building block for organic synthesis. The established protocols for its synthesis and characterization provide a solid foundation for its use in research and development. For professionals in drug discovery, this molecule represents a valuable starting point for creating structurally novel compounds with the potential for significant biological activity.

References

The Strategic Utility of Methyl 4-amino-2,6-dimethylbenzoate as a Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex therapeutic agents. Methyl 4-amino-2,6-dimethylbenzoate, a structurally distinct substituted aniline derivative, has emerged as a chemical intermediate of significant interest. Its unique steric and electronic properties, conferred by the ortho-dimethyl substitution pattern, present both synthetic challenges and opportunities for the design of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on its role as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Significance of Substituted Aminobenzoates in Medicinal Chemistry

Substituted aminobenzoic acid derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The para-aminobenzoic acid (PABA) motif, for instance, is found in drugs with applications ranging from local anesthetics to antibacterial and antineoplastic agents.[1] The value of these building blocks lies in their bifunctionality—the nucleophilic amino group and the versatile carboxylic acid (or its ester) provide two key handles for molecular elaboration.

This compound (CAS No. 79909-92-5) is a particularly noteworthy member of this class.[2][3][4] The presence of two methyl groups flanking the ester functionality introduces significant steric hindrance, which can profoundly influence its reactivity and the conformational properties of downstream products. This steric shielding can be strategically employed to direct reactions to other sites of the molecule or to lock a final drug molecule into a specific, biologically active conformation.

This guide will delve into the synthetic nuances of this intermediate, its comprehensive characterization, and its established and potential roles in the synthesis of next-generation pharmaceuticals.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds via a two-step sequence: the preparation of the parent carboxylic acid followed by its esterification.

Synthesis of 4-Amino-2,6-dimethylbenzoic Acid

The precursor, 4-Amino-2,6-dimethylbenzoic acid (CAS No. 16752-16-2), is a critical starting material.[5][6][7] While several synthetic routes to this compound exist, a common approach involves the derivatization of readily available starting materials.

Esterification: Navigating Steric Hindrance

The conversion of 4-Amino-2,6-dimethylbenzoic acid to its methyl ester is not a trivial undertaking. The significant steric hindrance imposed by the two ortho-methyl groups makes the carbonyl carbon of the carboxylic acid less accessible to nucleophilic attack.

The classical Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is often inefficient for 2,6-disubstituted benzoic acids.[8] The tetrahedral intermediate formed during the reaction is sterically crowded, leading to a high activation energy and a slow reaction rate.[8]

Experimental Protocol: Fischer-Speier Esterification of 4-Amino-2-chlorobenzoic Acid (A Model for Less Hindered Systems)

This protocol for a related, less sterically hindered substrate illustrates the general principles of Fischer-Speier esterification.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-chlorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq), which also serves as the solvent.

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Given the challenges of direct acid-catalyzed esterification, alternative methods are often employed for sterically hindered substrates:

  • Activation of the Carboxylic Acid: A more effective approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to afford the methyl ester.

  • Use of Diazomethane: While highly effective, the use of diazomethane is often avoided due to its toxicity and explosive nature. It reacts rapidly with carboxylic acids to produce methyl esters with the evolution of nitrogen gas.

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of this compound 4-Amino-2,6-dimethylbenzoic_acid 4-Amino-2,6-dimethylbenzoic Acid Acyl_Chloride Acyl Chloride Intermediate 4-Amino-2,6-dimethylbenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Ester This compound Acyl_Chloride->Ester Methanol, Pyridine

Caption: Plausible synthetic route to this compound.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

PropertyValueSource
CAS Number 79909-92-5[2][3][4]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Solid
Purity ≥97%[2]
Spectroscopic Data

While a comprehensive set of publicly available experimental spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the ester methyl group, and the amino protons. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The two ring methyl groups would also be a singlet, as would the ester methyl protons. The amino protons would present as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching vibration for the ester carbonyl group (typically around 1700-1725 cm⁻¹).[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Chemical Intermediate in Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical arena. The strategic placement of the amino and ester functionalities, combined with the steric influence of the ortho-methyl groups, makes it an attractive starting point for the construction of novel drug candidates.

Role in the Synthesis of Kinase Inhibitors

A significant application of substituted aminobenzoates is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. For example, the structurally related Methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of the Bcr-Abl tyrosine kinase inhibitors Imatinib and Nilotinib, which are used to treat chronic myeloid leukemia.[11] This suggests a strong potential for this compound to be employed in the synthesis of novel kinase inhibitors where the specific substitution pattern could lead to improved potency, selectivity, or pharmacokinetic properties.

G cluster_1 General Synthetic Utility in Kinase Inhibitor Synthesis Aminobenzoate Substituted Methyl Aminobenzoate Amide_Coupling Amide Coupling Aminobenzoate->Amide_Coupling Acyl Chloride/ Carboxylic Acid Cyclization Cyclization/ Further Functionalization Amide_Coupling->Cyclization Kinase_Inhibitor Kinase Inhibitor Core Cyclization->Kinase_Inhibitor

Caption: Generalized workflow for the use of aminobenzoates in kinase inhibitor synthesis.

Potential in the Development of EP4 Receptor Antagonists

Prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists are a promising class of drugs for the treatment of inflammatory diseases, pain, and cancer.[9][12] The development of potent and selective EP4 antagonists is an active area of research. The core structures of many of these antagonists feature substituted aromatic amides. The unique substitution pattern of this compound could be leveraged to explore new chemical space in the design of novel EP4 antagonists with enhanced therapeutic profiles.

Conclusion and Future Outlook

This compound represents a chemical intermediate with significant, yet not fully exploited, potential in the field of drug discovery and development. While its synthesis presents challenges due to steric hindrance, these same steric features can be harnessed to create novel molecular architectures with desirable biological activities. The established utility of structurally similar aminobenzoates in the synthesis of blockbuster drugs provides a strong rationale for the further investigation of this compound. As the demand for more targeted and effective therapeutics continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a crucial role in the innovation of next-generation medicines.

References

Methodological & Application

The Strategic Utility of Methyl 4-amino-2,6-dimethylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance for Advanced Synthetic Intermediates

Methyl 4-amino-2,6-dimethylbenzoate is a strategically important building block in organic synthesis, offering a unique combination of functionalities constrained by significant steric hindrance. The presence of two methyl groups ortho to the methyl ester functionality profoundly influences the reactivity of both the ester and the para-amino group. This steric shielding, often perceived as a challenge, can be leveraged for regioselective synthesis and the creation of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding the electronic effects and steric limitations of this molecule is paramount for its effective utilization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of the chemical principles that govern its reactivity.

Physicochemical Properties and Reactivity Profile

The defining characteristic of this compound is the steric congestion around the ester and amino functionalities. This has several important consequences for its reactivity:

  • Reduced Nucleophilicity of the Amino Group: The ortho-methyl groups partially shield the lone pair of the nitrogen atom, decreasing its nucleophilicity compared to unhindered anilines. This necessitates more forcing reaction conditions for transformations such as N-acylation and N-alkylation.

  • Hindered Ester Hydrolysis: The methyl ester is sterically protected, making it resistant to saponification under standard conditions. This can be a significant advantage when other parts of a molecule need to be modified while keeping the ester intact. When hydrolysis is required, more rigorous methods are necessary.[1][2]

  • Altered Electronic Properties: The electron-donating methyl groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, the steric bulk will direct incoming electrophiles to the less hindered positions.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight179.22 g/mol --INVALID-LINK--
AppearanceOff-white to light yellow crystalline powderGeneric Material Safety Data Sheet
SolubilitySoluble in methanol, ethanol, and dichloromethaneGeneric Material Safety Data Sheet

Core Applications and Synthetic Protocols

The unique reactivity profile of this compound makes it a valuable precursor for a range of synthetic transformations.

Synthesis of Sterically Encumbered Amides

The synthesis of amides from sterically hindered anilines is a common challenge in organic synthesis. Standard coupling reagents often fail to provide good yields due to the reduced nucleophilicity of the amino group. However, with the appropriate choice of reagents and conditions, this compound can be effectively acylated. These resulting amides are important intermediates in the synthesis of bioactive molecules.

This protocol is adapted from methodologies developed for the acylation of electron-deficient and sterically hindered amines.[3][4][5][6][7] The in-situ generation of an acyl fluoride, a highly reactive acylating agent, can overcome the steric hindrance.

Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Acyl Fluoride Formation cluster_2 Amide Formation cluster_3 Work-up and Purification A Carboxylic Acid + Cyanuric Fluoride in DCM B Stir at RT A->B In-situ generation C Add this compound & Pyridine B->C Addition of amine D Heat to Reflux C->D Elevated temperature E Aqueous Work-up D->E Quenching and extraction F Column Chromatography E->F Purification

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under an argon atmosphere, add cyanuric fluoride (0.5 eq).

  • Acyl Fluoride Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acyl fluoride C=O stretch).

  • Amide Formation: To the solution of the in-situ generated acyl fluoride, add this compound (1.2 eq) followed by pyridine (1.5 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-acyl product.

Causality Behind Experimental Choices:

  • Cyanuric Fluoride: This reagent is a mild and effective fluorinating agent for converting carboxylic acids to acyl fluorides, which are more reactive than the corresponding acyl chlorides and less prone to side reactions.

  • Pyridine: Acts as a base to neutralize the HF generated during the reaction, driving the equilibrium towards product formation.

  • Elevated Temperature: The increased temperature is necessary to overcome the activation energy barrier for the reaction between the sterically hindered amine and the acyl fluoride.

Diazotization and Sandmeyer-Type Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.[8][9][10][11][12] The steric hindrance from the ortho-methyl groups can influence the stability and reactivity of the diazonium salt.

This protocol outlines the conversion of the amino group to an iodide via a diazonium salt intermediate.

Workflow for Diazotization and Iodination:

G cluster_0 Diazotization cluster_1 Iodination cluster_2 Work-up and Purification A This compound in aq. H₂SO₄ B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C Formation of diazonium salt D Add aq. KI solution C->D Nucleophilic substitution E Warm to RT and stir D->E F Quench with Na₂S₂O₃ E->F G Extraction and Purification F->G

Caption: Experimental workflow for the diazotization and iodination of this compound.

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq) in a mixture of water and concentrated sulfuric acid (or hydrochloric acid) at a ratio that ensures a stirrable slurry.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 4-iodo-2,6-dimethylbenzoate.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The completion of the iodination is visually evident by the cessation of nitrogen gas evolution. The final product can be characterized by standard analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Application in the Synthesis of Bioactive Molecules: A Case Study

Derivatives of 2,6-dimethylaniline are found in a variety of pharmaceuticals and agrochemicals. For example, the local anesthetic Lidocaine is synthesized from 2,6-dimethylaniline.[13] While not a direct application of this compound, the synthesis of Lidocaine highlights the importance of the 2,6-dimethylaniline scaffold in drug development. The ester group in our title compound could be a handle for further derivatization after transformations on the amino group, or it could be hydrolyzed to the corresponding carboxylic acid to modulate solubility and pharmacokinetic properties.

Logical Relationship in Drug Development:

G A This compound B N-Functionalization (e.g., Acylation) A->B C Ester Hydrolysis B->C D Amide Coupling C->D E Bioactive Molecule D->E

Caption: A potential synthetic pathway from this compound to a bioactive molecule.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, despite the challenges posed by its sterically hindered nature. By understanding and strategically addressing the steric constraints, chemists can unlock its potential for the synthesis of complex amides, functionalized aromatic compounds, and novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively incorporate this unique reagent into their synthetic endeavors.

References

Application Notes and Protocols: Methyl 4-amino-2,6-dimethylbenzoate as a Conformationally-Restricted Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 4-amino-2,6-dimethylbenzoate. This unique building block offers significant advantages in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors, due to the conformational constraints imposed by its ortho-dimethyl substitution. This guide provides insights into its synthesis, key physicochemical properties, and detailed protocols for its application in the construction of complex bioactive molecules.

The Strategic Importance of Steric Hindrance: An Introduction

In modern drug design, controlling the three-dimensional shape of a molecule is paramount to achieving high potency and selectivity for its biological target. This compound is a bifunctional scaffold featuring a nucleophilic aniline and a methyl ester on a benzene ring. The defining characteristic of this building block is the presence of two methyl groups ortho to the amino group. This substitution pattern introduces significant steric hindrance, which locks the conformation of molecules derived from it.[1]

This "conformational locking" is particularly advantageous in the design of kinase inhibitors, where the dihedral angle between the aniline ring and a coupled heterocyclic system can be a critical determinant of binding affinity and selectivity.[2] By utilizing this pre-constrained building block, medicinal chemists can more effectively explore the required conformational space for optimal target engagement, potentially leading to the development of more potent and selective therapeutic agents.[3][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
CAS Number 79909-92-5[6]
Appearance Expected to be a solid at room temperature
Melting Point Not available in searched literature
Boiling Point (Predicted) Not available in searched literature
LogP (Predicted) 1.67224[6]
Topological Polar Surface Area (TPSA) 52.32 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl ester, and the amino protons. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methyl groups on the ring would also be a singlet, integrating to 6 protons. The methyl ester would be a singlet at approximately 3.8-3.9 ppm, integrating to 3 protons. The amino protons would likely appear as a broad singlet.[7][8]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing lower intensity), and the two types of methyl carbons. The chemical shifts can be predicted based on analogous structures.[9]

Synthesis of this compound

While commercially available, a reliable synthetic route is crucial for laboratories that may need to produce this building block in-house. A plausible and efficient synthesis starts from the readily available 2,6-dimethylaniline.[10]

Synthetic Scheme:

Synthesis_Scheme A 2,6-Dimethylaniline B 4-Nitro-2,6-dimethylaniline A->B 1. Ac₂O, Pyridine 2. HNO₃, H₂SO₄ 3. NaOH, H₂O C 4-Amino-2,6-dimethylbenzoic acid B->C 1. NaNO₂, H₂SO₄ 2. CuCN, KCN 3. H₂SO₄, H₂O, Δ D This compound C->D SOCl₂, CH₃OH

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed route and may require optimization.

Step 1: Nitration of 2,6-dimethylaniline to yield 4-nitro-2,6-dimethylaniline.

  • Rationale: Direct nitration of 2,6-dimethylaniline can be problematic. A common strategy is to first protect the amine as an acetamide to moderate its activating effect and prevent oxidation.

  • To a stirred solution of 2,6-dimethylaniline (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated N-acetyl-2,6-dimethylaniline by filtration.

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add the N-acetyl-2,6-dimethylaniline portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 3 hours, then pour onto crushed ice.

  • Collect the precipitated N-(4-nitro-2,6-dimethylphenyl)acetamide and hydrolyze the amide by heating in aqueous sodium hydroxide.

  • Neutralize the solution to precipitate 4-nitro-2,6-dimethylaniline, which can be purified by recrystallization.

Step 2: Conversion of 4-nitro-2,6-dimethylaniline to 4-amino-2,6-dimethylbenzoic acid.

  • Rationale: This multi-step conversion involves a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis.

  • Dissolve 4-nitro-2,6-dimethylaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Warm the reaction mixture to 50-60 °C and stir for 2 hours.

  • Extract the resulting 4-cyano-2,6-dimethylnitrobenzene with an organic solvent.

  • Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or a reducing agent like tin(II) chloride in hydrochloric acid.

  • Hydrolyze the resulting 4-amino-2,6-dimethylbenzonitrile to 4-amino-2,6-dimethylbenzoic acid by heating with concentrated sulfuric acid in water.

  • Cool the reaction mixture and adjust the pH to precipitate the amino acid.

Step 3: Esterification to this compound.

  • Rationale: Fischer esterification is a straightforward method for converting the carboxylic acid to its methyl ester.

  • Suspend 4-amino-2,6-dimethylbenzoic acid in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2.0 eq) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be further purified by column chromatography or recrystallization.

Application in the Synthesis of a Novel Kinase Inhibitor

The unique conformational properties of this compound make it an ideal starting material for the synthesis of kinase inhibitors.[11] The following section outlines a proposed synthetic workflow for a hypothetical inhibitor targeting a generic kinase.

Proposed Synthetic Workflow:

Kinase_Inhibitor_Synthesis A This compound C Amide Intermediate A->C HATU, DIPEA, DMF B Substituted Nicotinic Acid B->C D Final Kinase Inhibitor C->D Further Functionalization

Caption: Proposed workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocol: Amide Coupling with a Sterically Hindered Aniline

This protocol is a general guideline for the amide coupling of this compound, which is challenging due to steric hindrance.[12][13][14] Modern coupling reagents are often required to achieve good yields.[15]

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 6-chloronicotinic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance, the reaction may require elevated temperatures (e.g., 50-60 °C) and extended reaction times (12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient coupling reagent that is particularly effective for coupling sterically hindered amines and less reactive carboxylic acids. It forms a highly reactive acyl-OAt ester intermediate.

  • DIPEA as Base: DIPEA is a non-nucleophilic base that is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing in nucleophilic attack.

  • Anhydrous Conditions: The reagents used are sensitive to moisture, so anhydrous solvents and conditions are crucial for optimal results.

Trustworthiness and Self-Validating Systems

Every protocol described herein is based on established chemical principles and analogous transformations reported in peer-reviewed literature. For any synthesis, it is imperative to validate the identity and purity of the products at each step. This can be achieved through a combination of techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

By implementing these analytical checks, the described protocols become self-validating systems, ensuring the reliability and reproducibility of the experimental results.

References

Application Notes & Protocols: Synthetic Routes Utilizing Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Sterically Hindered Aniline

Methyl 4-amino-2,6-dimethylbenzoate is a highly versatile, yet strategically unique, building block in modern organic synthesis. Its utility stems from a combination of features: a nucleophilic amino group amenable to a wide range of transformations, an ester functionality for further derivatization, and, most critically, two ortho-methyl groups. These methyl groups provide significant steric hindrance around the amine and the ester, a property that can be exploited to direct reactivity, influence conformational preferences of the final product, and enhance metabolic stability in drug candidates.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and rationale that govern these powerful reactions. We will delve into foundational N-acylations, classic Sandmeyer transformations to unlock diverse functionalities, and modern palladium-catalyzed cross-coupling reactions that form the bedrock of contemporary medicinal chemistry.

Core Synthetic Transformations

The reactivity of this compound can be broadly categorized by transformations involving the aromatic amino group and subsequent reactions of the derivatives. A general overview of its synthetic potential is illustrated below.

G start This compound nacylation N-Acylation start->nacylation sandmeyer Sandmeyer Reaction start->sandmeyer NaNO₂, HCl amide N-Acyl Derivatives (Amides) nacylation->amide RCOCl, Base diazonium Aryl Diazonium Salt sandmeyer->diazonium halide Methyl 4-halo-2,6-dimethylbenzoate (X = Cl, Br, I) diazonium->halide CuX nitrile Methyl 4-cyano-2,6-dimethylbenzoate diazonium->nitrile CuCN suzuki Suzuki-Miyaura Coupling halide->suzuki buchwald Buchwald-Hartwig Amination halide->buchwald biaryl 4-Aryl Derivatives suzuki->biaryl Ar-B(OH)₂, Pd Catalyst arylamine 4-Amino Derivatives buchwald->arylamine R₂NH, Pd Catalyst

Caption: Key synthetic pathways originating from this compound.

N-Acylation: Formation of Sterically Encumbered Amides

The most fundamental transformation of the 4-amino group is its acylation to form an amide bond. This reaction is crucial for introducing a variety of side chains and is a cornerstone in the synthesis of many active pharmaceutical ingredients (APIs), including kinase inhibitors where the amide bond often acts as a key hydrogen bond donor/acceptor.[1] The steric hindrance from the ortho-methyl groups does not typically prevent acylation but can influence the reactivity and stability of the resulting amide.

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are preferred for this sterically hindered amine.

  • Base: A non-nucleophilic base such as pyridine or triethylamine (TEA) is used to scavenge the HCl byproduct. Pyridine can also act as a nucleophilic catalyst.[2] For slower reactions, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be employed.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add a suitable base, such as pyridine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq), either neat or as a solution in anhydrous DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Acyl ChlorideBaseSolventTime (h)Typical Yield (%)
Acetyl chloridePyridineDCM2>95
Benzoyl chloridePyridineDCM4>90
3-Chlorobenzoyl chlorideTEATHF685-95
Cyclopropanecarbonyl chlorideDIPEADCM1280-90
The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction provides a robust method to replace the aromatic amino group with a wide array of substituents, including halides and nitriles.[3][4] This transformation proceeds via an aryl diazonium salt intermediate and is catalyzed by copper(I) salts.[5] This is a critical step for converting the nucleophilic amine into an electrophilic handle (an aryl halide) suitable for cross-coupling reactions.

  • Diazotization: The formation of the diazonium salt from the aniline requires a cold, acidic solution (typically HCl or H₂SO₄) and a source of nitrous acid (generated in situ from NaNO₂).[6] The reaction is performed at 0-5 °C because diazonium salts are unstable and can decompose at higher temperatures.

  • Copper(I) Catalyst: The copper(I) salt (e.g., CuCl, CuBr, CuCN) is essential for the radical-nucleophilic aromatic substitution mechanism that displaces the dinitrogen gas.[3][7]

  • Diazotization: Suspend this compound (1.0 eq) in a mixture of 48% HBr and water. Cool the slurry to 0 °C in an ice-salt bath. To this vigorously stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Target ProductCopper(I) SaltAcidTypical Yield (%)
Methyl 4-chloro-2,6-dimethylbenzoateCuClHCl75-85
Methyl 4-bromo-2,6-dimethylbenzoateCuBrHBr80-90
Methyl 4-cyano-2,6-dimethylbenzoateCuCN-65-75
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

With an aryl halide in hand (synthesized via the Sandmeyer reaction), the stage is set for powerful C-C and C-N bond-forming reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools in drug discovery for constructing biaryl and aryl-amine scaffolds, respectively.[8][9]

This reaction couples the aryl halide with an organoboron reagent (typically a boronic acid or ester) to form a C(sp²)-C(sp²) bond.[10]

  • Palladium Catalyst: A Pd(0) species is the active catalyst. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[9]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich ligands like SPhos or XPhos can significantly improve reaction efficiency.[11]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step.[10]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd2_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd2_complex reductive_elimination Reductive Elimination biaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic Ar'-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl halide (e.g., Methyl 4-bromo-2,6-dimethylbenzoate, 1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.[9]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by silica gel column chromatography.

This reaction couples an aryl halide with an amine, forming a C(sp²)-N bond. It is an exceptionally powerful method for synthesizing substituted anilines and has largely replaced harsher classical methods.[8][12]

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.2 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (like ethyl acetate), and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

References

Application Notes and Protocols for the Synthesis of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-step synthetic route for the preparation of Methyl 4-amino-2,6-dimethylbenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2,6-dimethylaniline, and proceeds through a series of robust and well-established chemical transformations. This document offers detailed, step-by-step protocols, explanations of the underlying chemical principles for each transformation, safety precautions, and methods for the characterization of intermediates and the final product. The proposed synthetic pathway involves the protection of the amino group, regioselective nitration, conversion of the amino group to a carboxylic acid via a Sandmeyer reaction sequence, esterification, and a final reduction of the nitro group.

Introduction

Substituted aniline esters, such as this compound, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of this compound, with methyl groups ortho to the ester and an amino group para to the ester, presents a unique synthetic challenge that requires a carefully planned multi-step approach. This guide is designed to provide researchers with a reliable and reproducible methodology for the synthesis of this key intermediate, starting from readily available precursors. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the procedures as needed.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a six-step sequence as illustrated below. This pathway is designed to control the regiochemistry of the substitutions on the aromatic ring.

Overall Synthesis Scheme A 2,6-Dimethylaniline B N-(2,6-dimethylphenyl)acetamide A->B Acetic Anhydride, NaOAc, H₂O C N-(4-nitro-2,6-dimethylphenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Nitro-2,6-dimethylaniline C->D H₂SO₄, H₂O, Heat E 4-Nitro-2,6-dimethylbenzonitrile D->E 1. NaNO₂, HCl 2. CuCN, KCN F 4-Nitro-2,6-dimethylbenzoic Acid E->F H₂SO₄, H₂O, Heat G Methyl 4-nitro-2,6-dimethylbenzoate F->G CH₃OH, H₂SO₄ (cat.), Reflux H This compound G->H H₂, Pd/C, CH₃OH

Caption: Proposed multi-step synthesis of this compound.

Part 1: Protection and Nitration

Step 1: Acetylation of 2,6-Dimethylaniline

To control the regioselectivity of the subsequent nitration step, the highly activating amino group of 2,6-dimethylaniline is first protected as an acetamide.[1][2] This moderately deactivating group directs electrophilic substitution primarily to the para position.

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)acetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dimethylaniline (10.0 g, 82.5 mmol) in deionized water (100 mL).

  • Acidification: While stirring, add concentrated hydrochloric acid (~7.0 mL) dropwise until the aniline is completely dissolved.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (13.5 g, 165 mmol) in deionized water (50 mL).

  • Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (8.8 mL, 90.8 mmol) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of N-(2,6-dimethylphenyl)acetamide will form. Continue stirring for 15 minutes in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

ParameterValue
Starting Material2,6-Dimethylaniline
ReagentsAcetic Anhydride, HCl, Sodium Acetate
SolventWater
TemperatureRoom Temperature, then Ice Bath
Reaction Time~30 minutes
Typical Yield90-95%
Step 2: Nitration of N-(2,6-dimethylphenyl)acetamide

The acetamide derivative is then nitrated using a mixture of nitric and sulfuric acids. The steric hindrance from the two ortho-methyl groups and the electronic directing effect of the acetamido group favor the introduction of the nitro group at the para position.[3]

Protocol 2: Synthesis of N-(4-nitro-2,6-dimethylphenyl)acetamide

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve N-(2,6-dimethylphenyl)acetamide (10.0 g, 61.3 mmol) in concentrated sulfuric acid (40 mL) at 0-5 °C (ice-salt bath).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 67.4 mmol) to concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the acetamide over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Isolation and Washing: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a vacuum oven at 70 °C. Recrystallization from ethanol can be performed for further purification if necessary.

ParameterValue
Starting MaterialN-(2,6-dimethylphenyl)acetamide
ReagentsNitric Acid, Sulfuric Acid
Temperature0-10 °C
Reaction Time1.5 hours
Typical Yield75-85%

Part 2: Functional Group Interconversion

Step 3: Hydrolysis of N-(4-nitro-2,6-dimethylphenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-nitro-2,6-dimethylaniline.[4][5][6]

Protocol 3: Synthesis of 4-Nitro-2,6-dimethylaniline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place N-(4-nitro-2,6-dimethylphenyl)acetamide (10.0 g, 48.0 mmol).

  • Hydrolysis: Add a 70% aqueous solution of sulfuric acid (v/v, 100 mL). Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. The product will precipitate as a yellow solid.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the product in a vacuum oven at 60 °C.

Step 4 & 5: Diazotization and Sandmeyer Reaction

The amino group of 4-nitro-2,6-dimethylaniline is converted to a nitrile via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by treatment with copper(I) cyanide.[7][8][9]

Sandmeyer Reaction Workflow cluster_0 Diazotization cluster_1 Cyanation A 4-Nitro-2,6-dimethylaniline in HCl/H₂O B Add NaNO₂ solution at 0-5 °C A->B C Diazonium Salt Solution B->C E Add Diazonium Salt Solution C->E D CuCN/KCN Solution D->E F 4-Nitro-2,6-dimethylbenzonitrile E->F

References

The Untapped Potential of Methyl 4-amino-2,6-dimethylbenzoate in Pharmaceutical Research: A Guide to Its Prospective Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Novel

In the landscape of pharmaceutical research, the exploration of novel chemical scaffolds is the cornerstone of innovation. Methyl 4-amino-2,6-dimethylbenzoate, a commercially available substituted aminobenzoic acid ester, presents itself as a molecule of latent potential.[1][2] While a comprehensive survey of scientific literature reveals a scarcity of direct applications in established drug synthesis pathways, its structural features—a nucleophilic amino group, a modifiable ester, and the unique 2,6-dimethyl substitution—suggest a wealth of possibilities for the medicinal chemist.

This guide is designed for researchers, scientists, and drug development professionals who are keen to venture beyond the well-trodden path. Instead of a retrospective account of established uses, we will embark on a prospective journey, exploring the scientifically grounded, potential applications of this compound. By drawing parallels with its isomers and other aromatic building blocks, we will delineate detailed, actionable protocols and provide the theoretical framework necessary to unlock its therapeutic promise.

Physicochemical Properties and Strategic Considerations

Before delving into synthetic applications, it is crucial to understand the inherent characteristics of this compound that make it an intriguing building block.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₃NO₂Provides a compact and versatile scaffold.[1]
Molecular Weight 179.22 g/mol Falls within the desirable range for lead-like molecules.[1]
Functional Groups Primary Amine, Methyl EsterOffers two orthogonal handles for synthetic elaboration.
Substitution Pattern 2,6-dimethylThe ortho-methyl groups can enforce a twisted conformation, potentially leading to selective interactions with biological targets and may enhance metabolic stability, an effect often referred to as the "magic methyl" effect.[3]

The strategic placement of the two methyl groups ortho to the ester functionality is of particular interest. This steric hindrance can influence the reactivity of the adjacent ester group and, more importantly, can restrict the rotation of the carboxymethyl group. This conformational constraint can be a powerful tool in rational drug design, helping to pre-organize the molecule for optimal binding to a target protein and potentially reducing the entropic penalty upon binding.

Application Note I: A Scaffold for Novel Kinase Inhibitors

Background:

Substituted aminobenzoic acids are privileged scaffolds in the design of protein kinase inhibitors. Isomers of the title compound, such as Methyl 3-amino-4-methylbenzoate, are key intermediates in the synthesis of blockbuster drugs like Nilotinib and Imatinib, which target the Bcr-Abl tyrosine kinase.[4] The core structure of an aminobenzoic acid provides a versatile platform to append the necessary pharmacophoric elements for ATP-competitive inhibition.

Hypothetical Rationale for this compound:

The unique 2,6-dimethyl substitution pattern of this compound can be leveraged to explore novel chemical space in kinase inhibitor design. The methyl groups can project into specific hydrophobic pockets of the ATP-binding site, potentially enhancing potency and selectivity. Furthermore, the steric bulk may prevent unwanted off-target interactions.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Library

G A This compound B Amide Bond Formation (Acylation) A->B Heteroaryl Acyl Chloride, Pyridine, DCM C Intermediate Amide Derivative B->C D Suzuki or Buchwald-Hartwig Coupling C->D Aryl/Heteroaryl Boronic Acid or Amine, Pd Catalyst, Base E Diverse Kinase Inhibitor Library D->E

Caption: Proposed synthetic workflow for a kinase inhibitor library.

Protocol 1: Synthesis of a N-(2,6-dimethyl-4-(methoxycarbonyl)phenyl)picolinamide Intermediate

This protocol outlines the initial acylation of this compound, a common first step in the elaboration of aminobenzoic acid scaffolds.

Materials:

  • This compound (1.0 eq)

  • Picolinoyl chloride hydrochloride (1.1 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • In a separate flask, prepare a solution of picolinoyl chloride hydrochloride in anhydrous DCM.

  • Add the picolinoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction and to deprotonate the picolinoyl chloride hydrochloride.

  • 0 °C Reaction Temperature: Controls the initial exotherm of the acylation reaction.

  • Aqueous Workup: Removes excess pyridine and other water-soluble impurities.

Application Note II: A Novel Core for EP4 Receptor Antagonists

Background:

The prostaglandin E2 receptor 4 (EP4) is a G-protein coupled receptor implicated in inflammation and pain. The discovery of potent and selective EP4 antagonists is a promising therapeutic strategy for inflammatory conditions like arthritis. Notably, compounds based on a substituted 2,4-dimethyl-benzoic acid scaffold have been identified as potent EP4 antagonists.[5][6]

Hypothetical Rationale for this compound:

The 2,6-dimethyl substitution pattern of this compound offers a unique structural motif to explore the structure-activity relationship (SAR) of EP4 antagonists. The amino group serves as a key attachment point for side chains that can interact with the receptor binding pocket.

Signaling Pathway of the EP4 Receptor

G PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inflammation Inflammatory Gene Expression CREB->Inflammation Antagonist This compound -based Antagonist Antagonist->EP4 Blocks

Caption: Simplified EP4 receptor signaling pathway.

Protocol 2: General Procedure for the Synthesis of a Substituted Benzamide Library for EP4 Antagonist Screening

This protocol provides a general method for the synthesis of a library of amides derived from this compound for screening as potential EP4 antagonists.

Materials:

  • This compound (1.0 eq)

  • A diverse set of carboxylic acids (1.2 eq each)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Amide Coupling

  • In a series of reaction vials, dissolve each carboxylic acid in anhydrous DMF.

  • Add COMU and DIPEA to each vial and stir for 10 minutes at room temperature.

  • Add a solution of this compound in anhydrous DMF to each vial.

  • Stir the reactions at room temperature overnight.

  • Dilute the reaction mixtures with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amides via preparative HPLC or flash chromatography.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl esters in a mixture of THF and water.

  • Add an aqueous solution of LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the final carboxylic acid derivatives.

Self-Validating System:

The success of each step can be validated by standard analytical techniques. LC-MS can confirm the formation of the desired amide and the subsequent hydrolysis to the carboxylic acid. ¹H NMR spectroscopy can be used to confirm the structure of the final products.

Conclusion and Future Directions

While this compound is yet to be a widely cited building block in pharmaceutical research, its unique structural characteristics present a compelling case for its exploration. The protocols and rationales provided herein offer a foundational framework for researchers to begin investigating its potential in the synthesis of novel kinase inhibitors, EP4 antagonists, and other bioactive molecules. The steric influence of the 2,6-dimethyl groups is a key feature that warrants systematic investigation to understand its impact on biological activity and pharmacokinetic properties. As the quest for new therapeutics continues, the untapped potential of molecules like this compound serves as a reminder that innovation often lies in the creative application of underexplored chemical entities.

References

Application Notes and Protocols for Derivatives of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Substituted Aminobenzoate Scaffold

In the landscape of modern medicinal chemistry and materials science, the selection of a core molecular scaffold is a decision of paramount importance. It dictates the accessible chemical space and fundamentally influences the physicochemical and biological properties of the resulting derivatives. Methyl 4-amino-2,6-dimethylbenzoate is a unique and valuable building block, offering a trifecta of synthetically tractable functional groups and influential structural features.

The molecule's core is a benzene ring, substituted with a nucleophilic 4-amino group, an electrophilic methyl ester, and two methyl groups at positions 2 and 6. This specific arrangement provides several strategic advantages for chemical derivatization and application:

  • Bifunctional Reactivity: The presence of both an amine and an ester allows for orthogonal or sequential chemical modifications, enabling the synthesis of a wide array of derivatives, including amides, ureas, and more complex heterocyclic systems.

  • Steric Hindrance: The two methyl groups flanking the ester functionality introduce steric bulk. This can influence the reactivity of the adjacent ester and the overall conformation of the molecule, potentially leading to derivatives with improved selectivity for their biological targets.

  • Vector for Library Synthesis: The 4-amino group serves as a convenient attachment point for a diverse range of chemical moieties, making it an ideal starting material for the creation of compound libraries for high-throughput screening in drug discovery.

This guide provides detailed application notes and protocols for the synthesis and evaluation of derivatives of this compound, with a particular focus on their potential application in the discovery of novel protein kinase inhibitors.

Synthetic Strategies: Accessing Chemical Diversity through Amide Bond Formation

The most direct and widely utilized method for derivatizing this compound is through acylation of the 4-amino group to form a diverse range of substituted benzamides. Amide bonds are a cornerstone of pharmaceutical chemistry, found in approximately 25% of all marketed drugs, due to their high stability and ability to participate in hydrogen bonding with biological targets.

Application Note: Amide Coupling for Focused Library Synthesis

The generation of a focused library of structurally related compounds is a key strategy in lead optimization. By reacting this compound with a variety of carboxylic acids, researchers can systematically explore the structure-activity relationship (SAR) of a chemical series. The choice of coupling reagent is critical and depends on the steric and electronic properties of the coupling partners. For this scaffold, robust and efficient coupling reagents are recommended to overcome any potential steric hindrance from the flanking methyl groups on the aniline nitrogen.

The general workflow for such a library synthesis is depicted below:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Output A This compound C Amide Coupling Reaction (e.g., HATU or EDC/HOBt) A->C B Library of Carboxylic Acids (R-COOH) B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F Library of Amide Derivatives E->F

Caption: General workflow for amide library synthesis.

Detailed Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is particularly effective for coupling anilines.[1][2]

Materials:

  • This compound

  • Desired Carboxylic Acid (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Detailed Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) for the activation of the carboxylic acid. This method is widely used due to its mild conditions and the water-solubility of the urea byproduct.[3]

Materials:

  • This compound

  • Desired Carboxylic Acid (1.0 equivalent)

  • EDC (1.2 equivalents)

  • HOBt (catalytic to 1.0 equivalent)

  • DIPEA or another non-nucleophilic base (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Add HOBt (a catalytic amount, e.g., 0.1 equivalents, can be increased to 1.0 equivalent for difficult couplings) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add this compound (1.1 equivalents) and DIPEA (2.0 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Focus: Design and Evaluation of Kinase Inhibitors

Application Note: A Scaffold for Targeting the Kinase ATP-Binding Site

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Consequently, they are a major target class for therapeutic intervention. Many successful kinase inhibitors are "Type I" inhibitors, which bind to the ATP-binding site of the kinase in its active conformation. These inhibitors often feature a heterocyclic core that mimics the adenine of ATP and forms key hydrogen bonds with the "hinge region" of the kinase.

The derivatives of this compound are well-suited for development as kinase inhibitors. The amide bond formed via the protocols above can link the core scaffold to various heterocyclic moieties (e.g., purines, pyrimidines, thiazoles) known to interact with the kinase hinge region.[2][5] The substituted benzamide portion can then occupy the rest of the ATP pocket, with the 2,6-dimethyl substitution pattern potentially providing a conformational constraint that enhances binding affinity and selectivity for the target kinase.

G cluster_0 External Signal cluster_1 Cellular Cascade cluster_2 Cellular Response Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor:f0 Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Gene Expression (Proliferation, Survival) TF->Response Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibition

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Hypothetical Screening Cascade for Novel Derivatives

Once a library of amide derivatives is synthesized, a systematic evaluation is required to identify promising lead compounds. The following protocols outline a standard screening cascade.

Protocol 3: Primary In Vitro Kinase Assay (Luminescence-based)

This assay measures the remaining ATP in a kinase reaction, where a decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate peptide

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at a concentration near the Km for the target kinase)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration range is 10 mM down to nM levels.

  • In the 384-well plate, add the kinase, substrate, and buffer mixture.

  • Add a small volume (e.g., 50 nL) of the diluted inhibitor compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a first step to deplete unused ATP and a second step to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.

Protocol 4: Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase.

Materials:

  • Human cancer cell line (e.g., K562 for Abl kinase inhibitors).[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Clear or white, opaque 96-well cell culture plates

  • Multichannel pipette, incubator, and appropriate plate reader

Procedure:

  • Seed the 96-well plates with cells at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the inhibitor compounds in the complete cell culture medium.

  • Add the diluted compounds to the cells. Include vehicle-only (DMSO) controls.

  • Incubate the cells for 72 hours.

  • Measure cell viability:

    • For MTT assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent, which lyses the cells and measures ATP content as an indicator of viability. Read the luminescence on a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ or IC₅₀ value.

Data Presentation: Hypothetical Screening Results

The data from these assays should be organized to facilitate comparison and SAR analysis.

Compound ID R-Group (from R-COOH) Target Kinase IC₅₀ (nM) K562 Cell Line IC₅₀ (µM)
M4ADMB-0013-pyridyl500.8
M4ADMB-0024-pyridyl2503.5
M4ADMB-0032-aminothiazole150.2
M4ADMB-004Phenyl>10,000>50
StaurosporineN/A (Control)50.01

Data are for illustrative purposes only.

Conclusion

This compound is a highly promising starting material for the synthesis of novel, biologically active compounds. The protocols and application notes provided herein offer a robust framework for researchers to begin exploring the chemical space accessible from this versatile scaffold. By employing efficient amide coupling strategies and a systematic screening cascade, the derivatives of this compound hold significant potential for the development of new therapeutic agents, particularly in the competitive field of kinase inhibitor drug discovery.

References

Application Note & Protocol Guide: Esterification of 4-amino-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The esterification of 4-amino-2,6-dimethylbenzoic acid presents a significant synthetic challenge due to profound steric hindrance imposed by the ortho-disubstitution of the benzene ring. The two methyl groups adjacent to the carboxylic acid moiety sterically shield the electrophilic carbon, rendering it largely inaccessible to nucleophilic attack under standard reaction conditions. This guide provides a detailed analysis of this challenge and presents two robust, field-proven protocols—Steglich Esterification and Mitsunobu Reaction—that circumvent these steric limitations. We provide in-depth mechanistic explanations, step-by-step experimental procedures, and key insights into reaction optimization and purification for researchers in organic synthesis and drug development.

The Synthetic Challenge: Steric Hindrance in Ortho-Disubstituted Benzoic Acids

The direct, acid-catalyzed esterification of carboxylic acids with alcohols, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[1][2] However, its efficacy dramatically decreases when the carboxylic acid is sterically hindered. In the case of 4-amino-2,6-dimethylbenzoic acid, the two ortho-methyl groups flank the carboxylic acid, creating a sterically congested environment that severely impedes the approach of an alcohol nucleophile to the carbonyl carbon.[3] This phenomenon, first conceptualized by Victor Meyer, explains why traditional methods that rely on direct nucleophilic attack on the carbonyl are often slow or fail entirely for such substrates.[3][4]

Furthermore, the presence of the amino group introduces electronic complexity. While it is an electron-donating group, under the harsh acidic conditions of Fischer esterification, it would be protonated to form an ammonium salt, altering its electronic influence and solubility.[5] Therefore, methodologies that operate under mild, neutral conditions and utilize an activation strategy are required for a successful transformation.

Recommended Methodologies for Hindered Esterification

To overcome the steric barrier, the carboxylic acid must be converted into a more reactive intermediate. We present two highly effective methods that achieve this under mild conditions.

  • Steglich Esterification: This method activates the carboxylic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] It is exceptionally well-suited for coupling sterically demanding substrates.[9][10]

  • Mitsunobu Reaction: This reaction activates the alcohol component using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[11][12] The activated alcohol is then susceptible to Sₙ2 attack by the carboxylate anion, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[12][13]

The logical workflow for selecting and executing these protocols is outlined below.

G cluster_start Starting Material cluster_steglich Protocol 1: Steglich Esterification cluster_mitsunobu Protocol 2: Mitsunobu Reaction cluster_end Final Product start 4-amino-2,6-dimethylbenzoic Acid + Desired Alcohol (R-OH) steglich_reagents Reagents: EDC or DCC DMAP (catalyst) start->steglich_reagents Preferred for simple purification mitsu_reagents Reagents: PPh₃ DEAD or DIAD start->mitsu_reagents Alternative for acid-sensitive substrates steglich_reaction Mild Conditions (0°C to RT) steglich_reagents->steglich_reaction steglich_workup Workup: Filter Urea Byproduct Aqueous Wash steglich_reaction->steglich_workup product Target Ester: 4-amino-2,6-dimethyl- benzoate steglich_workup->product mitsu_reaction Mild, Anhydrous Conditions (0°C to RT) mitsu_reagents->mitsu_reaction mitsu_workup Workup: Chromatography to remove PPh₃=O mitsu_reaction->mitsu_workup mitsu_workup->product

Caption: Comparative workflow for esterification of the target acid.

Protocol 1: Steglich Esterification

Principle and Mechanism

The Steglich esterification proceeds by activating the carboxylic acid with a carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[7][9] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by the catalyst DMAP. DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt.[6][9] This "active ester" is highly electrophilic and readily undergoes reaction with the alcohol to form the desired product, regenerating the DMAP catalyst in the process.[9] A key side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can be minimized by the presence of DMAP.[9]

G Acid R-COOH O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC EDC EDC->O_Acyl Acyl_Pyr N-Acylpyridinium Intermediate (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP EDU EDU (byproduct) O_Acyl->EDU - H₂O DMAP1 DMAP (catalyst) DMAP1->Acyl_Pyr Ester Ester (R-COOR') Acyl_Pyr->Ester + R'-OH DMAP2 DMAP (regenerated) Acyl_Pyr->DMAP2 - DMAP Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
4-amino-2,6-dimethylbenzoic acid165.191.01.0Starting material.
Alcohol (e.g., Ethanol)46.071.51.5Use anhydrous grade.
EDC·HCl191.701.21.2Less hazardous alternative to DCC.[8]
4-Dimethylaminopyridine (DMAP)122.170.10.1Catalyst; handle with care.
Dichloromethane (DCM)84.93--Anhydrous solvent, approx. 5 mL per mmol of acid.
1 M Hydrochloric Acid (HCl)---For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)---For aqueous work-up.
Brine (Saturated NaCl)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent.
Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-2,6-dimethylbenzoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Reagent Addition: Add the desired alcohol (1.5 eq) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted DMAP and the basic wash removes any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Mitsunobu Reaction

Principle and Mechanism

The Mitsunobu reaction activates the alcohol rather than the carboxylic acid.[11] Triphenylphosphine (PPh₃) first reacts with an azodicarboxylate (DEAD) to form a betaine intermediate.[12] This highly reactive species protonates the carboxylic acid and then reacts with the alcohol to form an alkoxyphosphonium salt, effectively turning the alcohol's hydroxyl group into an excellent leaving group.[11][14] The resulting carboxylate anion then acts as the nucleophile, displacing the triphenylphosphine oxide (PPh₃=O) via an Sₙ2 reaction to form the final ester.[12]

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxy Alkoxyphosphonium Salt Betaine->Alkoxy + R'-OH Hydrazine Reduced DEAD (byproduct) Betaine->Hydrazine + H⁺ from R-COOH Alcohol R'-OH Alcohol->Alkoxy Ester Ester (R-COOR') Alkoxy->Ester + R-COO⁻ (Sₙ2) PPh3O PPh₃=O (byproduct) Alkoxy->PPh3O Carboxylate R-COO⁻ Carboxylate->Ester

Caption: Mechanism of the Mitsunobu Reaction for ester synthesis.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
4-amino-2,6-dimethylbenzoic acid165.191.01.0Starting material, must be anhydrous.
Alcohol (e.g., Ethanol)46.071.21.2Use anhydrous grade.
Triphenylphosphine (PPh₃)262.291.51.5Solid reagent.
Diethyl azodicarboxylate (DEAD)174.151.51.5Often supplied as a 40% solution in toluene. Handle with care.
Tetrahydrofuran (THF)72.11--Anhydrous solvent, approx. 10 mL per mmol of acid.
Ethyl Acetate---For extraction and chromatography.
Hexanes---For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)---For aqueous work-up.
Brine (Saturated NaCl)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent.
Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-amino-2,6-dimethylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir until a homogeneous solution is formed.

  • Initiation: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD (1.5 eq) dropwise via syringe over 10-15 minutes. The characteristic red-orange color of DEAD should dissipate as it reacts. A white precipitate (PPh₃=O) may form during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide and reduced hydrazine byproducts.[14] Direct purification of the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is the most effective method. The ester product is typically less polar than the byproducts.

Conclusion and Best Practices

The esterification of the sterically encumbered 4-amino-2,6-dimethylbenzoic acid is not feasible via traditional acid catalysis. However, modern activation methods provide efficient and high-yielding routes to the desired products.

  • The Steglich Esterification is often the method of choice due to its operational simplicity and the relative ease of removing the urea byproduct by filtration or aqueous workup.

  • The Mitsunobu Reaction serves as a powerful and reliable alternative, though it necessitates chromatographic purification to remove byproducts.

For both protocols, ensuring anhydrous conditions is critical for success. Researchers and drug development professionals can confidently employ these methods to access valuable ester derivatives of this challenging building block for further synthetic applications.

References

Acylation Reactions of Methyl 4-amino-2,6-dimethylbenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Methyl 4-amino-2,6-dimethylbenzoate Derivatives

This compound is a sterically hindered aniline derivative that serves as a valuable scaffold in medicinal chemistry and materials science. The presence of two methyl groups ortho to the amino group imposes significant steric hindrance, which modulates the reactivity of the amine and can impart unique pharmacological properties to its derivatives. Acylation of the 4-amino group is a key transformation, yielding N-acylated products that are integral to the development of a wide range of biologically active molecules. These derivatives have been explored for their potential as antimicrobial, antifungal, and antitumor agents.[1][2] The strategic introduction of various acyl groups allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the acylation reactions of this compound, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.

Understanding the Reaction: Mechanistic Insights into the Acylation of a Sterically Hindered Aniline

The acylation of this compound involves the nucleophilic attack of the amino group on an electrophilic acylating agent. However, the steric hindrance imposed by the two ortho-methyl groups significantly reduces the nucleophilicity of the amine, making this transformation challenging compared to the acylation of unhindered anilines.

Several strategies can be employed to overcome this steric barrier and achieve efficient acylation. These methods can be broadly categorized into two main approaches: activation of the acylating agent and enhancement of the nucleophilicity of the amine.

Protocol 1: Classical Acylation using Acid Chlorides (Schotten-Baumann Conditions)

The Schotten-Baumann reaction is a well-established method for the acylation of amines using acid chlorides in the presence of a base.[3] For sterically hindered anilines like this compound, this method can be effective, particularly with reactive acid chlorides. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of Methyl 4-(benzoylamino)-2,6-dimethylbenzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and stir the mixture at room temperature for 10 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq.) dropwise via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification of Organic Layer: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification of Product: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(benzoylamino)-2,6-dimethylbenzoate.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive benzoyl chloride.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl produced, and it can also act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate.

  • Slow Addition at 0 °C: Dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Aqueous Work-up: The series of washes with acidic and basic solutions removes unreacted starting materials, pyridine, and any by-products.

Protocol 2: Acylation using Peptide Coupling Reagents for Highly Hindered Substrates

For less reactive acylating agents or when milder conditions are required, peptide coupling reagents are an excellent alternative. These reagents are designed to facilitate amide bond formation, even between sterically hindered amino acids, and are therefore well-suited for the acylation of this compound.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known to suppress racemization in chiral substrates.[5]

Experimental Protocol: HATU-mediated Synthesis of Methyl 4-(acetylamino)-2,6-dimethylbenzoate

Materials:

  • This compound

  • Acetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a solution of acetic acid (1.1 eq.) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification of Organic Layer: Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of Product: Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-(acetylamino)-2,6-dimethylbenzoate.

Causality Behind Experimental Choices:
  • HATU as Coupling Reagent: HATU is a highly effective coupling reagent that forms a reactive OAt-active ester with the carboxylic acid, which readily reacts with the sterically hindered amine.[6]

  • DIPEA as a Non-nucleophilic Base: DIPEA is used to deprotonate the carboxylic acid and facilitate the formation of the active ester without competing as a nucleophile.

  • Pre-activation: Allowing the carboxylic acid and HATU to react before adding the amine ensures the formation of the active ester, leading to a more efficient reaction.

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reagents and facilitating the reaction.

Characterization of N-Acylated Products

Thorough characterization of the synthesized N-acylated this compound derivatives is essential to confirm their identity and purity. The following table summarizes the expected spectroscopic data for a representative product, Methyl 4-(acetylamino)-2,6-dimethylbenzoate.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the acetyl methyl protons, the ester methyl protons, and the two aromatic methyl groups. The amide proton will appear as a singlet.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, and the methyl carbons.[7]
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the ester and amide, and C-N stretching vibrations.[7]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the product.

Example ¹H NMR Data for a related N-acetylated compound: A typical ¹H NMR spectrum of an N-acetylated aromatic amine will show a characteristic singlet for the N-acetyl methyl group around 2.0-2.2 ppm.[4]

Visualizing the Workflow

Diagram of the Schotten-Baumann Reaction Workflow

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Pyridine in DCM add_acyl Add Benzoyl Chloride dropwise at 0°C start->add_acyl react Stir at Room Temperature (4-6 hours) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench Reaction Complete extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the Schotten-Baumann acylation.

Diagram of the HATU-mediated Acylation Workflow

HATU_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification preactivate Pre-activate Acetic Acid with HATU and DIPEA in DMF add_amine Add this compound preactivate->add_amine couple Stir at Room Temperature (2-4 hours) add_amine->couple monitor_lcms Monitor by TLC/LC-MS couple->monitor_lcms quench_nh4cl Quench with NH4Cl monitor_lcms->quench_nh4cl Reaction Complete extract_ea Extract with Ethyl Acetate quench_nh4cl->extract_ea wash_purify Wash, Dry, and Concentrate extract_ea->wash_purify purify_column Column Chromatography wash_purify->purify_column final_product Pure Product purify_column->final_product

Caption: Workflow for HATU-mediated acylation.

Conclusion and Future Directions

The acylation of this compound is a fundamental transformation that opens the door to a diverse array of functionalized molecules with potential applications in drug discovery and materials science. While steric hindrance presents a challenge, the use of classical methods under optimized conditions or the application of modern peptide coupling reagents provides efficient pathways to the desired N-acylated products. The protocols detailed in this guide offer robust starting points for researchers to explore the synthesis of novel derivatives. Future work in this area will likely focus on the development of even more efficient and environmentally benign acylation methods, as well as the exploration of the biological activities of the resulting compound libraries.

References

Application Notes & Protocols: The Diazotization of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Diazonium Synthesis

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a relatively inert amino group into the exceptionally versatile diazonium salt.[1][2] This intermediate serves as a gateway to a vast array of functional groups that are often difficult to introduce directly onto an aromatic ring.[3][4][5] This guide provides an in-depth analysis and a field-proven protocol for the diazotization of a sterically hindered substrate: Methyl 4-amino-2,6-dimethylbenzoate.

The presence of two methyl groups ortho to the primary amine introduces significant steric congestion. This structural feature necessitates a nuanced approach to the reaction, as it can influence reaction kinetics and demand rigorous control over experimental parameters to achieve high yields. The resulting diazonium salt is a valuable precursor for synthesizing substituted benzoic acid derivatives, which are key structural motifs in pharmaceuticals and advanced materials. This document will elucidate the mechanistic underpinnings of the reaction, detail the critical parameters that govern its success, and provide a robust, self-validating protocol for its execution, with a paramount focus on safety.

The Reaction Mechanism: A Stepwise View

The conversion of a primary aromatic amine to an arenediazonium salt proceeds through a well-established, multi-step mechanism.[1][6] The entire process is predicated on the in situ generation of the reactive electrophile, the nitrosonium ion (NO⁺).

Step 1: Generation of the Nitrosonium Ion (NO⁺) The reaction is initiated by combining a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl). The acid protonates the nitrite ion, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[6][7]

Step 2: Electrophilic Attack and Formation of N-Nitrosamine The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[1][7] Subsequent deprotonation of the amine nitrogen by a weak base (like water or the chloride ion) yields an N-nitrosamine intermediate.[1]

Step 3: Tautomerization and Dehydration The N-nitrosamine undergoes tautomerization to form a diazohydroxide. In the strongly acidic medium, the hydroxyl group is rapidly protonated, creating a good leaving group (H₂O).[6]

Step 4: Formation of the Arenediazonium Ion The final step involves the elimination of a water molecule, which generates the resonance-stabilized arenediazonium ion.[1][6] The stability of this ion, particularly at low temperatures, is enhanced by the delocalization of the positive charge across the aromatic ring.[6]

Diazotization_Mechanism cluster_step1 Step 1: Nitrosonium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Dehydration NaNO2 NaNO₂ + 2H⁺ NO_plus NO⁺ (Nitrosonium Ion) NaNO2->NO_plus - H₂O Amine Ar-NH₂ Nitrosamine Ar-NH₂⁺-N=O Amine->Nitrosamine + NO⁺ NNitrosamine Ar-NH-N=O (N-Nitrosamine) Nitrosamine->NNitrosamine - H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) NNitrosamine->Diazohydroxide Tautomerization Protonated_DH Ar-N=N-OH₂⁺ Diazohydroxide->Protonated_DH + H⁺ Diazonium Ar-N₂⁺ (Arenediazonium Ion) Protonated_DH->Diazonium - H₂O

Caption: The four-stage mechanism of aromatic diazotization.

Causality Behind Critical Experimental Parameters

The success of a diazotization reaction, especially with a sterically hindered substrate, hinges on the precise control of several key parameters. Understanding the reasoning behind these conditions is crucial for reproducibility and safety.

  • Temperature (Critical): The reaction must be maintained between 0-5 °C.[6][8]

    • Why? Arenediazonium salts are thermally unstable.[9] Above 5 °C, they begin to decompose, often vigorously, to form an aryl cation which then reacts with water to produce an undesired phenol byproduct, releasing nitrogen gas in the process.[6][10] This decomposition not only lowers the yield of the desired intermediate but also poses a significant safety risk due to rapid gas evolution.[11] Low temperatures suppress these decomposition pathways, allowing the diazonium salt to persist in solution long enough for subsequent reactions.

  • Acidic Medium: A strong mineral acid (e.g., HCl, H₂SO₄) is used in excess.

    • Why? The acid serves three primary functions. First, it catalyzes the formation of the nitrosonium ion from sodium nitrite.[2] Second, it protonates the starting amine, rendering it soluble in the aqueous medium. Third, maintaining a low pH prevents the newly formed diazonium salt (an electrophile) from coupling with any unreacted starting amine (a nucleophile), which would form an unwanted and often insoluble azo compound.

  • Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the stirred amine solution.

    • Why? The reaction is exothermic. Slow, controlled addition is essential to manage the heat generated and keep the internal temperature within the critical 0-5 °C range.[12] Adding the nitrite solution below the surface of the amine solution ensures immediate reaction and prevents the localized buildup of nitrous acid, which can decompose.

  • Stoichiometry and Quenching: A slight excess (1.05-1.1 equivalents) of sodium nitrite is often used to ensure complete conversion of the amine.

    • Why? Any unreacted amine can complicate purification in subsequent steps. However, residual nitrous acid at the end of the reaction is undesirable and potentially hazardous. Its presence must be confirmed with starch-iodide paper (which turns blue-black).[12] If present, it must be quenched (neutralized) by adding a small amount of sulfamic acid or urea, which converts it to nitrogen gas.[13]

Mandatory Safety Protocols

Diazotization reactions carry inherent risks that demand strict adherence to safety protocols. Trustworthiness in this protocol is built upon a foundation of safety awareness.

  • Explosion Hazard: While generally stable in cold aqueous solution, isolated solid diazonium salts are notoriously unstable and can be violently explosive upon shock, friction, or heating.[8][11][13] NEVER attempt to isolate the diazonium salt unless you are following a specific procedure for creating a stabilized salt (e.g., a tetrafluoroborate salt) and are equipped with the necessary safety measures. These compounds are intended for in situ use.[6]

  • Gas Evolution: The reaction vessel must be open to the atmosphere or equipped with a gas outlet to safely vent any nitrogen gas that may evolve during the reaction or from minor decomposition.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and gloves, is mandatory. Given the potential for unexpected decomposition, conducting the reaction behind a blast shield is strongly recommended.[13]

  • Quenching: Always have quenching agents (sulfamic acid for nitrous acid, a suitable nucleophile for the final diazonium salt) readily available before starting the reaction.

Experimental Protocol: Diazotization of this compound

This protocol details the in situ preparation of the diazonium salt solution, ready for use in a subsequent reaction (e.g., a Sandmeyer reaction).

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount (10 mmol scale)Moles (mmol)
This compound179.221.01.79 g10.0
Concentrated Hydrochloric Acid (~37%)36.463.02.5 mL30.0
Deionized Water18.02-15 mL-
Sodium Nitrite (NaNO₂)69.001.050.725 g10.5
Sulfamic Acid97.09-As needed-
Starch-Iodide Paper----
Step-by-Step Methodology
  • Preparation of the Amine Salt Solution: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an open neck for reagent addition, combine this compound (1.79 g, 10.0 mmol), deionized water (10 mL), and concentrated hydrochloric acid (2.5 mL, 30.0 mmol). Stir the mixture. The amine will dissolve to form its hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the liquid but does not interfere with the stirrer.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in cold deionized water (5 mL).

  • Diazotization: Using a Pasteur pipette or a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred amine salt solution over 15-20 minutes. Crucially, monitor the internal temperature and maintain it between 0-5 °C throughout the addition. The solution may change color.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The steric hindrance of the substrate may require this extended time to ensure complete conversion.

  • Check for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

  • Quenching (if necessary): If the starch-iodide test is positive, add a small amount of solid sulfamic acid portion-wise until the test is negative. Add the quencher slowly to control foaming.

  • Use of the Diazonium Salt Solution: The resulting cold, clear solution of methyl 4-(chlorodiazonium)-2,6-dimethylbenzoate is now ready for immediate use in the next synthetic step. Do not store this solution.

Experimental Workflow Diagram

Workflow prep_amine 1. Prepare Amine Salt Solution (Amine + HCl + H₂O) cool 2. Cool to 0-5 °C prep_amine->cool add_nitrite 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) cool->add_nitrite prep_nitrite 3. Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir 5. Stir for 30 min at 0-5 °C add_nitrite->stir test 6. Test with Starch-Iodide Paper stir->test quench 7. Quench with Sulfamic Acid (if necessary) test->quench Positive ready 8. Diazonium Salt Ready for Use test->ready Negative quench->ready

Caption: Step-by-step workflow for the diazotization protocol.

Synthetic Applications: The Versatility of the Diazonium Intermediate

The freshly prepared solution of methyl 4-(chlorodiazonium)-2,6-dimethylbenzoate is a powerful synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles.[4]

  • Sandmeyer Reaction: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the synthesis of the corresponding aryl chloride or bromide, respectively.[14][15][16]

  • Aryl Iodide Synthesis: The diazonium group can be readily displaced by iodide by treating the solution with an aqueous solution of potassium iodide (KI).[12]

  • Schiemann Reaction: For the synthesis of aryl fluorides, the diazonium salt is typically first precipitated as its tetrafluoroborate salt using fluoroboric acid (HBF₄), followed by thermal decomposition.[10][14]

  • Phenol Synthesis: Gentle warming of the aqueous diazonium salt solution will lead to its decomposition and the formation of the corresponding phenol.[10][17]

These subsequent reactions provide access to a diverse library of compounds from a single, readily prepared intermediate, highlighting the immense synthetic utility of the diazotization reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and organic materials. The presence of an amino group, an ester, and a substituted aromatic ring makes it a versatile precursor for further chemical modifications. The two primary synthetic routes to this compound are the Fischer esterification of 4-amino-2,6-dimethylbenzoic acid and the reduction of a nitro-substituted precursor. This guide will address common issues associated with both pathways.

Part 1: Troubleshooting Guide for Fischer Esterification of 4-amino-2,6-dimethylbenzoic Acid

This section focuses on the direct esterification of 4-amino-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material even after prolonged reflux. What could be the issue?

A1: Incomplete conversion in Fischer esterification is a common issue primarily governed by the reaction equilibrium. Here are several factors to consider:

  • Insufficient Catalyst: The amino group on the benzoic acid can neutralize the acid catalyst, rendering it inactive. It is crucial to use a stoichiometric amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to ensure enough free acid is present to protonate the carboxylic acid and drive the reaction.

  • Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct. Any water present in the reactants (e.g., wet methanol) or introduced from the atmosphere will shift the equilibrium back towards the starting materials, hindering the formation of the ester.[1][2] Ensure the use of anhydrous methanol and a drying tube on your reflux condenser.

  • Reaction Time and Temperature: While these reactions are typically run at the reflux temperature of the alcohol, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[3]

Q2: During the workup, I've neutralized the reaction mixture with a base, but my product is not precipitating, or I'm getting a low yield of an oily substance. What's going wrong?

A2: This issue often points to problems with the workup and isolation procedure.

  • Incomplete Neutralization: The amino group of the product will be protonated in the acidic reaction mixture, forming a salt that is soluble in the aqueous methanol. It is essential to neutralize the mixture fully with a base like sodium bicarbonate or sodium carbonate solution until the pH is above 8 to ensure the free amine precipitates.[3][4]

  • Emulsion Formation: During the extraction with an organic solvent, emulsions can form, making phase separation difficult and leading to product loss. To break emulsions, you can add brine (saturated NaCl solution).

  • Product Solubility: this compound has some solubility in water. If a large volume of water is used during the workup, a significant portion of the product may remain in the aqueous phase. It is advisable to extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[5][6]

Q3: The final product is discolored (e.g., brown or yellow). What is the cause, and how can I obtain a pure, colorless product?

A3: Discoloration often indicates the presence of impurities formed through side reactions or decomposition.

  • Oxidation of the Amino Group: Anilines, especially under acidic conditions and at elevated temperatures, can be susceptible to air oxidation, leading to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Charring by Strong Acid: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials if added too quickly or if the reaction is overheated. Add the acid slowly and with cooling.

  • Purification: If the crude product is discolored, purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system or recrystallization from a suitable solvent (e.g., ethanol/water) should yield a pure, colorless solid.[6][7]

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2,6-dimethylbenzoic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (1.1 eq.) dropwise to the suspension at room temperature. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed as a precipitate.[1][3]

  • Reflux: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.[1]

  • Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add crushed ice and then slowly add a saturated sodium bicarbonate solution with stirring until gas evolution ceases and the pH of the solution is >8.[3]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. If the product does not precipitate or the yield is low, extract the aqueous solution with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

Part 2: Troubleshooting Guide for Reduction of Methyl 4-nitro-2,6-dimethylbenzoate

This section addresses the issues related to the synthesis of this compound by reducing the corresponding nitro compound.

Frequently Asked Questions (FAQs)

Q1: The reduction of the nitro group is slow or incomplete. How can I improve the reaction efficiency?

A1: The efficiency of nitro group reduction can be influenced by the choice of reducing agent and the reaction conditions.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. Ensure the palladium on carbon (Pd/C) catalyst is of good quality and not poisoned. The reaction is often sensitive to impurities in the starting material. The reaction should be run under a positive pressure of hydrogen gas with vigorous stirring to ensure good mixing of the gas, liquid, and solid catalyst.[8]

  • Metal/Acid Reduction (e.g., SnCl₂/HCl): This is a classic and robust method. Ensure a sufficient excess of the metal reductant and acid is used. Heating the reaction mixture can often increase the reaction rate.[8] Inadequate stirring can also lead to incomplete reaction as this is a heterogeneous mixture.

Q2: I am observing multiple spots on my TLC plate after the reduction reaction. What are these byproducts?

A2: The formation of byproducts during nitro group reduction can occur, leading to a complex reaction mixture.

  • Incomplete Reduction: Intermediate reduction products such as nitroso and hydroxylamine species can be formed if the reduction is not complete. These are often unstable and can lead to further side reactions.

  • Hydrolysis of the Ester: If the reduction is carried out under strongly acidic or basic conditions for a prolonged period, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[9][10] It is important to control the reaction time and temperature.

  • Over-reduction: While less common for aromatic nitro groups, under very harsh conditions, other functional groups could potentially be affected.

Q3: How do I effectively remove the metal salts from my product after a metal/acid reduction?

A3: The removal of tin or iron salts from the workup of SnCl₂ or Fe/HCl reductions is a critical step for obtaining a pure product.

  • Basification and Filtration: After the reaction is complete, quenching the reaction with a strong base (e.g., NaOH or K₂CO₃) to a high pH will precipitate the metal hydroxides (e.g., Sn(OH)₂ or Fe(OH)₃). These can then be removed by filtration, often through a pad of celite to aid in the removal of fine precipitates.[8]

  • Extraction: The desired amino ester product can then be extracted from the aqueous filtrate with an organic solvent. Ensure the pH is sufficiently basic to deprotonate the anilinium salt and render the product soluble in the organic phase.

Experimental Protocol: Reduction of Methyl 4-nitro-2,6-dimethylbenzoate

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-nitro-2,6-dimethylbenzoate (1.0 eq.) in methanol. Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[8]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Method B: Reduction with Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-nitro-2,6-dimethylbenzoate (1.0 eq.) in ethanol or ethyl acetate. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC.[8]

  • Workup: Once the reaction is complete, cool the mixture and carefully basify with a concentrated solution of sodium hydroxide or potassium carbonate until the pH is >10 and the tin salts have precipitated.

  • Isolation and Purification: Filter the mixture through celite to remove the tin hydroxides. Extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography or recrystallization as needed.

Data Summary

ParameterFischer EsterificationNitro Reduction (H₂/Pd-C)Nitro Reduction (SnCl₂/HCl)
Starting Material 4-amino-2,6-dimethylbenzoic acidMethyl 4-nitro-2,6-dimethylbenzoateMethyl 4-nitro-2,6-dimethylbenzoate
Key Reagents Methanol, H₂SO₄H₂, 10% Pd/C, MethanolSnCl₂·2H₂O, HCl, Base
Typical Yield 60-85%>90%70-90%
Common Issues Equilibrium, water sensitivity, workupCatalyst poisoning, incomplete reactionByproduct formation, metal salt removal
Purification Recrystallization/ChromatographyFiltration and concentrationExtraction and Recrystallization/Chromatography

Visualizations

Experimental Workflow: Fischer Esterification

FischerEsterification start Start: 4-amino-2,6-dimethylbenzoic acid + Anhydrous Methanol reagents Add conc. H₂SO₄ (catalyst) start->reagents reflux Reflux (4-6 hours) reagents->reflux workup Cool & Concentrate reflux->workup neutralize Neutralize with NaHCO₃ solution (pH > 8) workup->neutralize isolate Isolate Product: - Filtration or - Extraction (EtOAc) neutralize->isolate purify Purify: - Recrystallization or - Column Chromatography isolate->purify product Final Product: This compound purify->product LowYieldTroubleshooting start Low Yield Observed check_completion Check TLC for Starting Material start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes workup_issue Workup Issue check_completion->workup_issue No cause_water Cause: Water Present? - Use anhydrous reagents - Use drying tube incomplete->cause_water cause_catalyst Cause: Insufficient Catalyst? - Use stoichiometric H₂SO₄ incomplete->cause_catalyst cause_time Cause: Insufficient Time? - Increase reflux time incomplete->cause_time cause_neutralization Cause: Incomplete Neutralization? - Check pH > 8 workup_issue->cause_neutralization cause_extraction Cause: Product in Aqueous Layer? - Extract with organic solvent workup_issue->cause_extraction

References

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. The synthesis of this sterically hindered aniline derivative can present unique challenges, and this resource aims to provide scientifically sound and field-proven insights to overcome them.

I. Understanding the Core Synthesis Pathways

The two primary routes for synthesizing this compound involve either the esterification of 4-amino-2,6-dimethylbenzoic acid or the reduction of a nitro-substituted precursor. Each pathway has its own set of advantages and potential pitfalls.

Route 1: Fischer-Speier Esterification of 4-amino-2,6-dimethylbenzoic acid

This is a direct and common method for ester synthesis.[1] However, the steric hindrance posed by the two methyl groups ortho to the carboxylic acid can significantly impact the reaction rate and equilibrium.[2]

Route 2: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate

This approach involves the initial synthesis of the nitro-substituted ester, followed by reduction of the nitro group to an amine. This can be a high-yielding route, but the reduction step requires careful control to avoid side products.[3][4]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield (Route 1: Esterification) Steric Hindrance: The methyl groups at the 2 and 6 positions sterically hinder the approach of methanol to the carbonyl carbon of the carboxylic acid, slowing down the reaction.[2]Increase Reaction Time and/or Temperature: Prolonged reflux (e.g., 24-48 hours) may be necessary. Carefully increasing the reaction temperature, if the solvent allows, can also help overcome the activation energy barrier. Use a More Reactive Esterification Reagent: Consider using thionyl chloride (SOCl₂) in methanol. This converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then readily attacked by methanol.[5] Employ a Water Scavenger: The Fischer-Speier esterification is an equilibrium reaction.[1] Using a Dean-Stark apparatus to remove water as it forms will drive the equilibrium towards the product.[3]
Low or No Product Yield (Route 2: Reduction) Inactive or Insufficient Reducing Agent: The catalyst (e.g., Pd/C) may be old or poisoned. For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), an insufficient molar equivalent may have been used.[3][6]Ensure Catalyst Activity: Use fresh, high-quality catalyst. For catalytic hydrogenation, ensure the system is properly purged and under a positive pressure of hydrogen. Increase Molar Equivalents of Reducing Agent: For metal/acid reductions, use a significant excess of the metal (e.g., 3-5 equivalents).[7] Optimize Reaction Conditions: Ensure vigorous stirring to maintain good contact between the reactants and the catalyst or metal surface.[3]
Incomplete Reaction (Starting Material Remains) Insufficient Catalyst: A common issue in Fischer esterification is using a suboptimal amount of acid catalyst.Increase Catalyst Loading: For sulfuric acid-catalyzed esterification, a concentration of 5-10 mol% is typically effective. Monitor by TLC: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction has stalled or is proceeding slowly. A common eluent system is a mixture of hexanes and ethyl acetate.[3][4]
Product is Difficult to Purify Presence of Unreacted Starting Acid (Route 1): The acidic starting material can co-purify with the ester product.Aqueous Base Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove any unreacted 4-amino-2,6-dimethylbenzoic acid.[3][8] Column Chromatography: If simple extraction fails to provide pure material, purification by column chromatography on silica gel is recommended.
Formation of Side Products (Route 2: Reduction) Over-reduction or Incomplete Reduction: Depending on the reducing agent and conditions, side products such as azo or azoxy compounds can form.Careful Control of Reaction Conditions: Monitor the reaction closely by TLC. Once the starting material is consumed, promptly work up the reaction to avoid over-reduction. Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is often a cleaner method and can minimize the formation of such byproducts.[7][9]
Product Discoloration (Yellow or Brown) Oxidation of the Amino Group: Anilines, especially in solution, can be susceptible to air oxidation, leading to colored impurities.Perform Reaction Under Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite during workup can help prevent oxidation.

III. Frequently Asked Questions (FAQs)

Q1: Why is the Fischer esterification of 4-amino-2,6-dimethylbenzoic acid so slow compared to that of 4-aminobenzoic acid?

A1: The primary reason is steric hindrance. The two methyl groups at the ortho positions (2 and 6) to the carboxylic acid create a crowded environment around the reaction center. This makes it difficult for the nucleophilic methanol to attack the carbonyl carbon, thus increasing the activation energy of the reaction and slowing it down significantly.[2]

Q2: What is the role of the strong acid catalyst in the Fischer esterification?

A2: The strong acid (e.g., concentrated H₂SO₄) plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2]

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the esterification and reduction reactions.[3][4] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. A suitable solvent system, such as a mixture of ethyl acetate and hexanes, will allow for good separation of the components.[3]

Q4: What are the key safety precautions to consider during these syntheses?

A4: When working with concentrated acids like sulfuric acid, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of concentrated acid to methanol is exothermic and should be done slowly and with cooling.[10] Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety measures in place.[7]

Q5: During the workup of the esterification reaction, why is it important to neutralize the reaction mixture with a base?

A5: Neutralization with a base like sodium bicarbonate serves two purposes. First, it neutralizes the strong acid catalyst (e.g., sulfuric acid). Second, it deprotonates the ammonium salt of the product that is formed in the acidic reaction medium, converting it to the free amine, which is soluble in the organic extraction solvent.[8][11]

IV. Experimental Workflow & Diagrams

Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Dissolve 4-amino-2,6-dimethylbenzoic acid in excess methanol prep_2 Cool mixture in an ice bath prep_1->prep_2 prep_3 Slowly add concentrated H₂SO₄ prep_2->prep_3 reaction_1 Reflux the mixture for an extended period (24-48h) prep_3->reaction_1 reaction_2 Monitor progress by TLC reaction_1->reaction_2 workup_1 Cool to room temperature reaction_2->workup_1 workup_2 Remove excess methanol (rotary evaporator) workup_1->workup_2 workup_3 Neutralize with saturated NaHCO₃ solution workup_2->workup_3 workup_4 Extract with an organic solvent (e.g., ethyl acetate) workup_3->workup_4 workup_5 Dry organic layer (e.g., Na₂SO₄) and concentrate workup_4->workup_5 workup_6 Purify by column chromatography if necessary workup_5->workup_6

Caption: Workflow for the Fischer-Speier Esterification of this compound.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Proposed Solutions problem Low Product Yield cause1 Steric Hindrance problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Reversible Reaction problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Thionyl Chloride cause1->solution1b solution2a Increase Catalyst Amount cause2->solution2a solution2b Monitor by TLC cause2->solution2b solution3a Use Dean-Stark Trap cause3->solution3a

Caption: Troubleshooting logic for low yield in the esterification synthesis.

V. References

  • Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. BenchChem. --INVALID-LINK--

  • ChemicalBook. 2-AMINO-4,6-DIMETHYL-BENZOIC ACID METHYL ESTER synthesis. ChemicalBook. --INVALID-LINK--

  • ChemicalBook. This compound synthesis. ChemicalBook. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methyl 4-amino-2-isopropoxybenzoate. BenchChem. --INVALID-LINK--

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. --INVALID-LINK--

  • ChemScene. This compound. ChemScene. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. BenchChem. --INVALID-LINK--

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. --INVALID-LINK--

  • ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC. BenchChem. --INVALID-LINK--

  • Open Yale Courses. CHEM 125b - Lecture 19 - Carbonyl Compounds: Reactivity and Mechanism. Open Yale Courses. --INVALID-LINK--

  • PubMed Central. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][3][11][12]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central. --INVALID-LINK--

  • PubChem. 4-Amino-2,6-dimethylbenzoic acid. PubChem. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate. BenchChem. --INVALID-LINK--

  • Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. --INVALID-LINK--

  • PubMed Central. (2011). Methyl 4-amino-3-methylbenzoate. PubMed Central. --INVALID-LINK--

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Quora. --INVALID-LINK--

  • BenchChem. (2025). synthesis of Methyl 4,5-dimethyl-2-aminobenzoate from its nitro precursor. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate. BenchChem. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 4-amino-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of Methyl 4-amino-2,6-dimethylbenzoate.

Welcome to the technical support guide for the purification of this compound (CAS 79909-92-5). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common challenges, provide detailed protocols, and explain the scientific rationale behind each purification strategy.

This compound is an aromatic amine and a methyl ester. This bifunctionality presents unique purification challenges, including its basicity, susceptibility to oxidation, and the potential for hydrolysis of the ester group under harsh conditions. This guide provides a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of impurities. The three most effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product, especially if the desired compound is the major component.

  • Flash Column Chromatography: The most powerful technique for separating the target compound from impurities with different polarities, particularly in complex mixtures or when high purity is essential.

  • Acid-Base Extraction: An excellent initial workup or pre-purification step to separate the basic amine from neutral or acidic impurities.

Q2: My crude product is a dark brown or yellow oil/solid. What causes this discoloration and how can I remove it?

A2: The discoloration is typically due to the oxidation of the aromatic amine group, a common issue with such compounds. These colored impurities are often highly polar.

  • For Recrystallization: You can add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb some of your product.

  • For Column Chromatography: The highly polar, colored impurities will likely stick to the baseline of the silica gel column, allowing the less polar, pure product to elute first.

Q3: I'm struggling with column chromatography; my compound is streaking badly on the silica gel. What should I do?

A3: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel.[2] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape (tailing or streaking) and sometimes irreversible adsorption.[3]

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing amine, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate).[3] The competing amine will neutralize the acidic sites on the silica, allowing your compound to travel through the column smoothly.

  • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel, which is specifically designed to prevent this acid-base interaction.[2] Alternatively, neutral alumina can be a suitable support.

Q4: How do I choose the best solvent system for recrystallization?

A4: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C).[4]

  • Solubility Testing: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and then upon heating.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.[1] Allow this mixture to cool slowly. For this compound, an ethanol/water or ethyl acetate/hexane system may be effective.

Q5: Can I use an acid wash during my reaction workup? Will it hydrolyze the methyl ester?

A5: Yes, an acid wash is a very effective way to separate your amine from non-basic impurities.[5] The amine will be protonated by the acid (e.g., 1M HCl) and move into the aqueous layer, while neutral organic impurities remain in the organic layer. However, you must be mindful of potential ester hydrolysis.

To minimize hydrolysis:

  • Use a dilute acid (e.g., 1M HCl).

  • Perform the extraction at a low temperature (e.g., in an ice bath).

  • Do not allow the acidic aqueous solution containing your product to sit for an extended period. Promptly basify the aqueous layer with a weak base like sodium bicarbonate to regenerate the free amine, which can then be extracted back into an organic solvent.[6]

Part 2: Troubleshooting Guides

Table 1: Troubleshooting Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add a "poor" solvent (anti-solvent) dropwise until turbidity persists, then cool. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal from a previous batch.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. Significant impurities are present, depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 3. Pre-purify the material using another method (e.g., acid-base extraction or a quick silica plug) before recrystallization.
Low recovery of purified material. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much activated charcoal was used (if applicable).1. Ensure the solution is cooled thoroughly in an ice bath before vacuum filtration. 2. Use a minimal amount of hot solvent for dissolution and pre-heat the filtration funnel and flask. 3. Reduce the amount of charcoal used in subsequent attempts.
Table 2: Troubleshooting Flash Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute from the column. 1. The mobile phase is not polar enough. 2. The compound is irreversibly bound to the acidic silica.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. If the compound is still not eluting, add 1% triethylamine or ammonium hydroxide to the mobile phase.[3]
Poor separation of product and impurities. 1. The column was overloaded with the crude sample. 2. The initial sample band was too wide. 3. The mobile phase polarity is incorrect.1. Reduce the amount of crude material. A general rule is a 1:50 ratio of crude material to silica gel by weight.[7] 2. Dissolve the crude sample in the absolute minimum amount of solvent for loading.[8] Consider dry loading the sample. 3. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[7]
Cracks or channels appear in the silica bed. 1. The column was packed improperly. 2. The column ran dry at some point.1. Repack the column using a well-mixed slurry of silica gel in the mobile phase. Tap the column gently during packing to ensure an even bed.[9] 2. Always maintain the solvent level above the top of the silica bed.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify solid, crude this compound with minor impurities.

Methodology:

  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., 95% Ethanol).

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the solvent portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1 g) of activated charcoal. Reheat the solution to boiling for 2-3 minutes.[1]

  • Hot Gravity Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.

    • Rationale: This step removes insoluble impurities and activated charcoal. Keeping the apparatus hot prevents the desired product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and yield.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities of different polarities.

Methodology:

  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good starting point is a gradient of Ethyl Acetate in Hexane. Add 1% triethylamine (Et₃N) to the prepared mobile phase to prevent streaking.[3] A system that gives the product an Rf of ~0.3 is ideal.[7]

  • Column Packing (Slurry Method): Place a small plug of cotton at the bottom of a glass column. Add a thin layer of sand. In a beaker, create a slurry of silica gel in the initial, least polar mobile phase. Pour this slurry into the column, tapping the sides to ensure even packing and remove air bubbles.[9] Drain the solvent until the level is just above the silica bed. Add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Carefully add this solution to the top of the column. Drain the solvent until the sample is adsorbed onto the top sand layer.

  • Elution: Carefully fill the column with the mobile phase. Begin elution, collecting fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

    • Scientist's Note: A gradient elution (e.g., starting with 5% EtOAc/Hexane and slowly increasing to 20% EtOAc/Hexane) is generally more effective than an isocratic (constant solvent mixture) elution for complex mixtures.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visualization & Workflows

Diagram 1: Purification Strategy Selection

This decision tree helps in selecting the most appropriate purification method based on the characteristics of the crude sample.

Purification_Strategy A Start: Crude Sample B What is the physical state? A->B C Solid B->C Solid D Oil / Liquid B->D Liquid E How pure is the crude (by TLC/NMR)? C->E I Are impurities neutral/acidic? D->I F >90% with minor impurities E->F G <90% or complex mixture E->G H Recrystallization F->H M Column Chromatography G->M J Yes I->J K No / Unknown I->K L Start with Acid-Base Extraction J->L K->M L->M Followed by...

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Amine Column Chromatography

This workflow guides the user through resolving common issues during the column chromatography of amines.

Chromatography_Troubleshooting A Problem: Poor Separation or Streaking B Did you optimize mobile phase with TLC? A->B C No B->C D Yes B->D E Run TLC plates with various solvent ratios (Hex/EtOAc). Aim for Rf ~0.3 for product. C->E F Did you add a competing base to the mobile phase? D->F G No F->G H Yes F->H I Add 0.5-1% Triethylamine or NH4OH to the eluent and re-run column. G->I J Is the column overloaded? H->J K Possibly J->K L No J->L M Reduce sample load. Use a 1:50 to 1:100 ratio of sample to silica. K->M N Consider alternative stationary phase (Amine-Silica or Alumina). L->N

Caption: Workflow for troubleshooting amine column chromatography.

Part 5: References

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. National Center for Biotechnology Information.

    • URL: --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). Methyl 4-aminobenzoate, 98%.

    • URL: --INVALID-LINK--

  • ChemBK. (n.d.). methyl 4-aminobenzoate.

    • URL: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.

    • URL: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound hydrochloride.

    • URL: --INVALID-LINK--

  • ChemScene. (n.d.). This compound.

    • URL: --INVALID-LINK--

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

    • URL: --INVALID-LINK--

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.

    • URL: --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

    • URL: --INVALID-LINK--

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

    • URL: --INVALID-LINK--

  • PubChem. (n.d.). Methyl 5-amino-2,4-dimethylbenzoate. National Center for Biotechnology Information.

    • URL: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis.

    • URL: --INVALID-LINK--

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

    • URL: --INVALID-LINK--

  • ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate.

    • URL: --INVALID-LINK--

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report.

    • URL: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound.

    • URL: --INVALID-LINK--

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

    • URL: --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.

    • URL: --INVALID-LINK--

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.

    • URL: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 4-oxohexanoate by Column Chromatography.

    • URL: --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information.

    • URL: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude Methyl 2-amino-5-isopropylbenzoate by Column Chromatography.

    • URL: --INVALID-LINK--

  • BenchChem. (n.d.). Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity.

    • URL: --INVALID-LINK--

  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.

    • URL: --INVALID-LINK--

References

Technical Support Center: Challenges in the Scale-Up of Methyl 4-amino-2,6-dimethylbenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-amino-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this sterically hindered aromatic amine. We will delve into the intricacies of the synthetic pathways, offering troubleshooting advice and frequently asked questions (FAQs) to ensure a robust and scalable process.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis and particularly its scale-up are not without challenges, primarily due to the steric hindrance imposed by the two methyl groups ortho to the ester functionality. This guide will address the two most common synthetic routes and the potential hurdles in each.

The two primary synthetic routes for this compound are:

  • Route 1: Fischer-Speier esterification of 4-amino-2,6-dimethylbenzoic acid.

  • Route 2: Reduction of methyl 2,6-dimethyl-4-nitrobenzoate.

Each route presents a unique set of challenges that can impact yield, purity, and scalability. This guide will provide in-depth, practical solutions to these issues.

PART 1: Troubleshooting Guide & FAQs

Route 1: Fischer-Speier Esterification of 4-amino-2,6-dimethylbenzoic Acid

The direct esterification of 4-amino-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst is an attractive route due to its atom economy. However, the steric hindrance from the two ortho-methyl groups significantly slows down the reaction rate.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of 4-amino-2,6-dimethylbenzoic acid so slow and low-yielding?

A1: The primary reason is the significant steric hindrance around the carboxylic acid group from the two adjacent methyl groups. This steric bulk impedes the nucleophilic attack of methanol on the protonated carbonyl carbon, which is a key step in the Fischer esterification mechanism.[1] On a larger scale, this slow reaction kinetics can lead to incomplete conversion and the need for extended reaction times, which can introduce side reactions.

Q2: Can I just increase the temperature and reaction time to improve the yield?

A2: While increasing temperature and time can help overcome the activation energy barrier, it's a double-edged sword during scale-up. Prolonged heating in the presence of a strong acid can lead to side reactions such as dehydration, decarboxylation, or even polymerization, especially at elevated temperatures. Furthermore, longer cycle times are economically unfavorable in a production environment.

Q3: What are the best practices for driving the equilibrium towards the product in a scaled-up Fischer esterification?

A3: To maximize the yield of the ester, the equilibrium of the reaction must be shifted to the product side. This can be achieved by:

  • Using a large excess of methanol: Methanol can often be used as both a reactant and a solvent, and a large excess will drive the reaction forward according to Le Châtelier's principle.[2][3]

  • Removing water: As water is a product of the reaction, its removal will also shift the equilibrium. On a laboratory scale, a Dean-Stark apparatus can be used.[4] In a pilot plant or industrial setting, this can be achieved through a reactive distillation setup or by using a dehydrating agent.

Troubleshooting Common Issues in Esterification
Problem Potential Cause Troubleshooting Steps
Low Conversion Insufficient catalyst, inadequate temperature, or short reaction time.Increase the catalyst loading (e.g., sulfuric acid, p-toluenesulfonic acid). Carefully increase the reaction temperature while monitoring for side products. Extend the reaction time, monitoring progress by TLC or HPLC.
Product Hydrolysis Presence of excess water during work-up.Ensure the reaction mixture is thoroughly neutralized before extraction. Use a brine wash to help remove water from the organic layer. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Formation of By-products High reaction temperatures or prolonged reaction times.Optimize the reaction temperature to the lowest effective level. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Difficult Purification Co-elution of starting material and product.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Esterification_Troubleshooting

Route 2: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate

This route involves two main steps: the esterification of 2,6-dimethyl-4-nitrobenzoic acid to its methyl ester, followed by the reduction of the nitro group to an amine. This pathway can be advantageous as the esterification of the nitro-substituted benzoic acid is often less challenging than its amino- counterpart. However, the reduction step requires careful control to ensure chemoselectivity and avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group in methyl 2,6-dimethyl-4-nitrobenzoate on a larger scale?

A1: The reduction of aromatic nitro compounds is a well-established transformation with several scalable methods:

  • Catalytic Hydrogenation: This is often the preferred method for industrial applications due to its clean nature (the only by-product is water) and high yields.[5][6] Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

  • Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in acidic conditions are also effective.[6] However, these methods generate significant amounts of metal waste, which can be a disposal issue on a large scale.[5]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst like Pd/C. It can be a safer alternative to using high-pressure hydrogen gas.

Q2: How can I ensure the ester group is not reduced during the nitro group reduction?

A2: The ester group is generally stable under the conditions used for nitro group reduction. Catalytic hydrogenation with Pd/C is highly chemoselective for the reduction of nitro groups over esters.[7] Metal/acid reductions are also typically selective. However, more powerful reducing agents like lithium aluminum hydride would reduce both the nitro group and the ester, and should be avoided.

Q3: I'm observing incomplete reduction and catalyst poisoning during catalytic hydrogenation. What could be the cause?

A3: Incomplete reduction can be due to several factors:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious for poisoning palladium catalysts.

  • Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate mixing and mass transfer of hydrogen to the catalyst surface is crucial.

  • Poor Catalyst Quality: The activity of the catalyst can vary between batches. It's important to use a high-quality, active catalyst.

Troubleshooting Common Issues in Nitro Group Reduction
Problem Potential Cause Troubleshooting Steps
Incomplete Reduction Catalyst deactivation, insufficient hydrogen pressure, or poor mass transfer.Ensure the starting material and solvent are free of catalyst poisons. Increase the hydrogen pressure (within safe limits of the equipment). Improve agitation to ensure good mixing of the catalyst, substrate, and hydrogen.
Formation of Azoxy or Azo By-products Incomplete reduction or side reactions.Ensure complete reduction by monitoring the reaction progress carefully. Optimize the reaction conditions (temperature, pressure, catalyst loading) to favor the formation of the amine.
Difficult Catalyst Filtration Fine catalyst particles.Use a filter aid like Celite to facilitate the filtration of the catalyst.[8] Ensure the catalyst is fully settled before attempting to filter.
Product Contamination with Metal Salts (for metal/acid reduction) Inadequate work-up.After the reaction, ensure the pH is adjusted to precipitate all metal hydroxides. Thoroughly wash the product during extraction to remove any residual metal salts.

Reduction_Troubleshooting

PART 2: Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-amino-2,6-dimethylbenzoic acid

Materials:

  • 4-amino-2,6-dimethylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.

Protocol 2: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate via Catalytic Hydrogenation

Materials:

  • Methyl 2,6-dimethyl-4-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 2,6-dimethyl-4-nitrobenzoate (1.0 eq) in methanol or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization if necessary.[9]

PART 3: Data Presentation

Table 1: Comparison of Synthetic Routes for Scale-Up
Parameter Route 1: Fischer Esterification Route 2: Nitro Reduction
Starting Material Availability May require synthesis of the sterically hindered amino acid.Nitro-substituted benzoic acid is often more readily available.
Reaction Kinetics Slow due to steric hindrance.[1]Generally faster and more efficient reactions.
Scalability Can be challenging due to long reaction times and equilibrium limitations.More straightforward to scale, especially with catalytic hydrogenation.
Waste Generation Primarily aqueous waste from work-up.Metal/acid reduction generates significant metal waste. Catalytic hydrogenation is cleaner.[5]
Safety Considerations Use of strong acids requires careful handling.Use of high-pressure hydrogen gas requires specialized equipment and safety protocols.

PART 4: Visualization of Synthetic Workflow

Synthetic_Workflow

References

Technical Support Center: Byproduct Formation During the Reduction of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support hub, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of byproducts during the reduction of substituted nitrobenzoates. As Senior Application Scientists, we have structured this resource to help you navigate the complexities of this crucial chemical transformation, ensuring higher yields and purity for your target aminobenzoates.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of side products such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A1: The formation of these byproducts is a common challenge stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine over intermediate pathways.

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is not a single-step process. It proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species.[1] These intermediates are reactive and can lead to undesired byproducts.

  • Nitroso and Hydroxylamine Intermediates: The nitroso intermediate is often reduced more rapidly than the starting nitro compound, meaning it is typically not isolated.[2] However, the hydroxylamine intermediate can be more stable. Incomplete reduction can lead to its accumulation.

  • Dimerization Byproducts: The electrophilic nitroso intermediate can react with the nucleophilic hydroxylamine intermediate to form an azoxy compound (R-N=N(O)-R).[1] This can be further reduced to an azo compound (R-N=N-R) and then to a hydrazo compound (R-NH-NH-R) before finally cleaving to the desired amine.[3]

Troubleshooting & Optimization:

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used. This helps to quickly reduce the hydroxylamine intermediate to the amine before it can react to form dimeric byproducts.[4]

  • Temperature Control: Many nitro reductions are highly exothermic.[5] Localized overheating can promote the formation of side products like azoxy and azo derivatives.[4] Employ effective cooling and controlled reagent addition, especially during scale-up.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is often the cleanest method and typically provides high selectivity for the amine.[6] Ensure the catalyst is active and not poisoned by impurities like sulfur or halides.[7]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): These are robust methods that generally drive the reaction to completion, minimizing intermediate buildup.[6]

    • Sodium Dithionite (Na₂S₂O₄): This reagent is known for its mildness and high chemoselectivity, operating through a single-electron transfer mechanism that can minimize certain byproducts.[8]

Diagram: Nitro Group Reduction Pathway and Byproduct Formation This diagram illustrates the sequential reduction of a nitro group and the competing pathways that lead to common dimeric byproducts.

Nitro_Reduction_Pathway cluster_main Main Reduction Pathway cluster_byproduct Byproduct Formation Nitro Ar-NO₂ (Nitrobenzoate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aminobenzoate) Hydroxylamine->Amine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Hydroxylamine->Azoxy + Ar-NO Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺ caption Reduction pathway and common byproducts. Troubleshooting_Workflow Start Problem: Incomplete Reduction / Low Yield Check_Reagent 1. Check Reagent/Catalyst Activity Start->Check_Reagent Check_Stoichiometry 2. Verify Stoichiometry Check_Reagent->Check_Stoichiometry [ Activity OK ] Solution_Reagent Use fresh catalyst/reagent. Increase catalyst loading. Check_Reagent->Solution_Reagent [ Inactive ] Check_Solubility 3. Assess Solubility Check_Stoichiometry->Check_Solubility [ Stoich. OK ] Solution_Stoichiometry Increase equivalents of reducing agent. Check_Stoichiometry->Solution_Stoichiometry [ Insufficient ] Check_Conditions 4. Review Reaction Conditions Check_Solubility->Check_Conditions [ Soluble ] Solution_Solubility Change solvent or use a co-solvent system (e.g., EtOH/water). Check_Solubility->Solution_Solubility [ Insoluble ] Solution_Conditions Increase temperature or pressure (for H₂). Increase reaction time. Check_Conditions->Solution_Conditions [ Conditions OK, Still Fails ] caption A systematic approach to troubleshooting.

References

"stability of Methyl 4-amino-2,6-dimethylbenzoate under different reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various reaction conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and a thorough understanding of the molecule's behavior.

Introduction

This compound is a substituted aromatic amine and ester, functional groups that confer specific reactivity and potential degradation pathways. A comprehensive understanding of its stability is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods.[1][2][3] This guide will explore the compound's susceptibility to hydrolysis, oxidation, and photodegradation, providing a framework for conducting forced degradation studies to identify potential degradants and establish degradation pathways.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the two primary degradation pathways are hydrolysis of the methyl ester and oxidation of the aromatic amino group.

  • Hydrolysis: The ester group is susceptible to cleavage under both acidic and basic conditions, yielding 4-amino-2,6-dimethylbenzoic acid and methanol.[4] Due to the steric hindrance from the two adjacent methyl groups, the rate of hydrolysis might be slower compared to unhindered methyl benzoates.[5][6]

  • Oxidation: The 4-amino group is prone to oxidation, which can lead to the formation of colored impurities. Aromatic amines can be oxidized by atmospheric oxygen, peroxides, or other oxidizing agents, potentially forming nitroso, nitro, or polymeric species.[7][8][9][10]

  • Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light, leading to discoloration and the formation of various photolytic products.[4][11]

Q2: How does the steric hindrance from the two methyl groups affect the stability of the ester?

A2: The two methyl groups ortho to the ester functionality create significant steric hindrance around the carbonyl carbon. This can slow down the rate of nucleophilic attack by hydroxide ions (in basic hydrolysis) or water (in acidic hydrolysis).[5][6] While this steric hindrance can make the ester more resistant to hydrolysis compared to a non-sterically hindered analogue like methyl 4-aminobenzoate, it does not render it completely inert.[12][13] Under forcing conditions such as elevated temperatures or strong acids/bases, hydrolysis is still expected to occur.[13]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[4][14] The container should be tightly sealed to prevent exposure to moisture and air.

Q4: I observe a color change in my sample over time. What could be the cause?

A4: A color change, typically to a yellow, brown, or pink hue, is a strong indicator of the oxidation of the aromatic amino group. This process can be accelerated by exposure to air (oxygen) and light.

Q5: Can I use standard ester hydrolysis protocols for this compound?

A5: While standard protocols for acid or base-catalyzed hydrolysis can be used as a starting point, you may need to employ more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) to achieve complete hydrolysis due to the steric hindrance around the ester group.[6][12][13] It is crucial to monitor the reaction progress by a suitable analytical technique like HPLC or TLC to ensure complete conversion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Incomplete Hydrolysis (Saponification) 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing down the reaction. 3. Inadequate concentration of acid or base.1. Increase the reaction temperature and/or prolong the reaction time. Monitor progress via HPLC. 2. Consider using a stronger base (e.g., KOH) or a co-solvent to improve solubility. 3. Increase the concentration of the hydrolyzing agent.
Appearance of Multiple Peaks in HPLC After Stress Testing 1. Formation of multiple degradation products. 2. Presence of impurities in the starting material.1. Characterize the new peaks using LC-MS to identify the mass of the degradants. This will help in elucidating the degradation pathway. 2. Always run a zero-time point (unstressed sample) to identify pre-existing impurities.
Discoloration of Sample During Storage or Reaction 1. Oxidation of the 4-amino group. 2. Photodegradation.1. Store the compound under an inert atmosphere (N₂ or Ar). Use degassed solvents for reactions where possible. 2. Protect the sample from light by using amber vials or covering the reaction vessel with aluminum foil.
Poor Mass Balance in Stability Studies 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants onto the container surface.1. Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. 2. Use silanized glassware or vials to minimize adsorption.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at 60°C for 24-48 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis (Saponification)
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at room temperature or gently heat to 40°C for 12-24 hours. Due to steric hindrance, elevated temperature might be necessary.[12][13]

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a temperature below its melting point (e.g., 80°C) for 72 hours.

  • At specified time points, withdraw a small amount of the solid, dissolve it in the initial solvent, and dilute for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in methanol) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][15]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At specified time points, analyze the samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Stress Condition Reagent/Condition Time % Degradation Major Degradation Product(s) (Proposed) Analytical Technique
Acidic Hydrolysis 1 M HCl, 60°C48 hUser to determine4-amino-2,6-dimethylbenzoic acidHPLC, LC-MS
Basic Hydrolysis 1 M NaOH, 40°C24 hUser to determine4-amino-2,6-dimethylbenzoic acidHPLC, LC-MS
Oxidation 3% H₂O₂, RT24 hUser to determineOxidized species (e.g., N-oxides, nitroso derivatives)HPLC, LC-MS
Thermal (Solid) 80°C72 hUser to determineTo be determinedHPLC, LC-MS
Photolytic ICH Q1B24 hUser to determinePhotodegradation productsHPLC, LC-MS

Visualizations

Potential Degradation Pathways

G main This compound acid_hydrolysis 4-amino-2,6-dimethylbenzoic acid + Methanol main->acid_hydrolysis  H+/H₂O, Δ base_hydrolysis 4-amino-2,6-dimethylbenzoic acid + Methanol main->base_hydrolysis  OH⁻/H₂O oxidation Oxidized Products (e.g., N-oxides, nitroso) main->oxidation  [O] photolysis Photodegradation Products main->photolysis  hν

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (1M HCl, 60°C) prep->acid base Basic Hydrolysis (1M NaOH, 40°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Peak Identification hplc->lcms

Caption: General workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Methyl 4-amino-2,6-dimethylbenzoate and Other Aminobenzoate Esters: A Structural and Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzoate esters are a cornerstone class of compounds, serving as pivotal intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] Their utility stems from the dual reactivity of the aromatic amine and the ester functional groups. However, the specific arrangement of substituents on the benzene ring can profoundly alter the physicochemical properties and chemical reactivity of these molecules. This guide provides an in-depth comparison of Methyl 4-amino-2,6-dimethylbenzoate with other common aminobenzoate esters, such as the isomers of methyl aminobenzoate and the widely used ethyl 4-aminobenzoate (Benzocaine).

The central focus of this analysis is to elucidate the impact of steric and electronic effects on molecular behavior. This compound is a unique case study where two methyl groups are positioned ortho to the ester functionality. This substitution pattern introduces significant steric hindrance, fundamentally distinguishing its reactivity profile from its non-alkylated or mono-alkylated counterparts. For researchers and drug development professionals, understanding these differences is critical for rational molecular design, reaction optimization, and the selection of appropriate starting materials.

Structural and Physicochemical Properties: A Comparative Overview

The identity and position of substituents on the benzene ring dictate the fundamental properties of aminobenzoate esters, including melting point, boiling point, solubility, and basicity (pKa). The introduction of methyl groups in this compound increases its molecular weight and lipophilicity compared to simpler analogs.

Molecular Structures

The structural differences, particularly the steric bulk around the ester group in this compound, are the primary determinants of its unique reactivity.

G cluster_0 This compound cluster_1 Methyl 4-aminobenzoate cluster_2 Ethyl 4-aminobenzoate (Benzocaine) cluster_3 Methyl 2-aminobenzoate mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Caption: Comparative structures of key aminobenzoate esters.

Physicochemical Data

The following table summarizes key physicochemical properties. The presence of two methyl groups in this compound increases its molar mass and is expected to decrease its solubility in polar solvents compared to methyl 4-aminobenzoate.

PropertyThis compoundMethyl 4-aminobenzoateEthyl 4-aminobenzoate (Benzocaine)Methyl 2-aminobenzoate
CAS Number 79909-92-5[2]619-45-494-09-7134-20-3
Molecular Formula C₁₀H₁₃NO₂[2]C₈H₉NO₂C₉H₁₁NO₂C₈H₉NO₂
Molar Mass ( g/mol ) 179.22[2]151.16165.19151.16
Melting Point (°C) N/A110-11188-9024
Boiling Point (°C) 307.5 (Predicted)[3]316310256
pKa (Predicted) 2.71[3]2.372.52.05
Solubility Lower in polar solventsSoluble in ethanol, ether; slightly soluble in water.[4][5]Soluble in ethanol; slightly soluble in water.[6]Soluble in ethanol, ether; slightly soluble in water.

Comparative Reactivity: The Decisive Role of Steric Hindrance

The reactivity of aminobenzoate esters is governed by a balance of electronic and steric factors. While electronic effects determine the intrinsic reactivity of the functional groups, steric hindrance can kinetically inhibit reactions, becoming the rate-determining factor.

Electronic Effects

In all aminobenzoate esters, the amino group is electron-donating, and the ester group is electron-withdrawing.[7]

  • Para- and Ortho-isomers: The amino group can donate electron density into the aromatic ring via resonance, increasing the electron density at the ortho and para positions. This effect enhances the basicity of the amine and can influence the reactivity of the carbonyl carbon.[7]

  • Meta-isomers: In meta-aminobenzoates, the resonance effect from the amino group does not extend to the ester, so its influence is primarily inductive.

  • This compound: The two methyl groups are also weakly electron-donating, further increasing the electron density of the aromatic ring. However, this electronic contribution is overshadowed by their profound steric impact.

Steric Effects: The Defining Feature

The defining characteristic of this compound is the severe steric hindrance around the ester functional group. The two ortho-methyl groups act as bulky "guards," physically blocking the trajectory of incoming nucleophiles targeting the electrophilic carbonyl carbon. This steric shield has significant consequences for its chemical reactivity.[8]

Steric_Hindrance cluster_M4ADMB This compound cluster_M4AB Methyl 4-aminobenzoate C_carbonyl C=O Me1 CH3 Me2 CH3 Aromatic_Ring1 Aromatic Ring Aromatic_Ring1->C_carbonyl Aromatic_Ring1->Me1 Aromatic_Ring1->Me2 Nu Nu: Nu->C_carbonyl Attack Hindered C_carbonyl2 C=O H1 H H2 H Aromatic_Ring2 Aromatic Ring Aromatic_Ring2->C_carbonyl2 Aromatic_Ring2->H1 Aromatic_Ring2->H2 Nu2 Nu: Nu2->C_carbonyl2 Attack Unhindered

Caption: Steric hindrance in this compound blocks nucleophilic attack.

This steric inhibition leads to the following key differences in reactivity:

  • Hydrolysis and Transesterification: Reactions involving nucleophilic attack at the ester carbonyl, such as base-catalyzed hydrolysis or transesterification, are significantly slower for this compound compared to its non-ortho-substituted analogs.[9][10] While ethyl 4-aminobenzoate can be readily hydrolyzed, the 2,6-dimethyl derivative requires much harsher conditions (e.g., higher temperatures, stronger acids/bases, prolonged reaction times).

  • Reactions at the Amino Group: The steric bulk primarily affects the ester. Reactions at the para-amino group, such as acylation or diazotization, are less affected and can often be performed selectively without disturbing the highly stable ester. This makes this compound a valuable intermediate when the ester must be preserved as a "protecting group" of the carboxylic acid.

Experimental Protocols and Data

To provide a practical context for the concepts discussed, this section outlines experimental protocols for the synthesis and comparative analysis of these esters.

Synthesis Protocol: Reductive Amination

Direct esterification of 4-amino-2,6-dimethylbenzoic acid can be challenging due to the steric hindrance. A more reliable route is the reduction of the corresponding nitro compound, which can be synthesized and esterified more readily.

Objective: To synthesize this compound from its nitro precursor.

Materials:

  • Methyl 4-nitro-2,6-dimethylbenzoate

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate

  • Methanol or Ethyl Acetate (solvent)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-nitro-2,6-dimethylbenzoate in the chosen solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus. If using transfer hydrogenation, add ammonium formate (3-5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Use caution as Pd/C can be pyrophoric.

  • Purification: Rinse the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis: Base-Catalyzed Hydrolysis Workflow

This experiment demonstrates the dramatic difference in hydrolytic stability between a sterically hindered and an unhindered aminobenzoate ester.

Objective: To compare the rate of hydrolysis of this compound and Methyl 4-aminobenzoate under identical basic conditions using HPLC.

Hydrolysis_Workflow cluster_reaction Reaction Initiation & Monitoring cluster_analysis HPLC Analysis start Prepare equimolar solutions of both esters in a suitable solvent (e.g., Methanol) add_base Add identical concentrations of aqueous NaOH to each solution at a set temperature (e.g., 50°C) start->add_base take_samples Withdraw aliquots at timed intervals (t=0, 1h, 2h, 4h, 8h, 24h) add_base->take_samples quench Immediately quench the reaction in each aliquot with an equivalent amount of HCl take_samples->quench hplc_inject Inject quenched samples into a reverse-phase HPLC system quench->hplc_inject hplc_quantify Quantify the peak area of the remaining ester and the formed carboxylic acid hplc_inject->hplc_quantify plot_data Plot % Ester Remaining vs. Time for both compounds hplc_quantify->plot_data

References

A Senior Application Scientist's Guide to Catalyst Selection for Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of aminobenzoate esters, pivotal intermediates in the pharmaceutical and cosmetic industries, presents unique catalytic challenges due to the dual reactivity of the amino and carboxylic acid functionalities. This guide provides a comprehensive comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for the esterification of aminobenzoic acids. By delving into the mechanistic underpinnings, kinetic profiles, and practical advantages and limitations of each catalytic system, this document serves as a critical resource for researchers, scientists, and drug development professionals. Detailed experimental protocols and quantitative performance data are presented to facilitate informed catalyst selection and process optimization, ultimately enabling more efficient, sustainable, and scalable synthetic strategies.

Introduction: The Significance and Challenges of Aminobenzoate Ester Synthesis

Aminobenzoate esters, such as benzocaine (ethyl p-aminobenzoate) and its analogues, are a cornerstone of local anesthetic development and find widespread use in various pharmaceutical formulations.[1][2] The Fischer-Speier esterification, a classical acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for their synthesis.[3] However, the presence of the basic amino group in the aminobenzoic acid substrate introduces a layer of complexity. This amino group can be protonated by the acid catalyst, which can influence the overall reaction kinetics.[4]

The choice of catalyst is therefore a critical determinant of reaction efficiency, product yield, selectivity, and overall process sustainability. This guide will navigate the catalytic landscape for aminobenzoate esterification, offering a comparative analysis of three major classes of catalysts: homogeneous mineral acids, heterogeneous solid acids, and enzymatic catalysts.

Homogeneous Acid Catalysis: The Traditional Workhorse

Homogeneous acid catalysts, most notably concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), have long been the industry standard for Fischer esterification.[5] Their efficacy lies in their ability to thoroughly mix with the reactants in a single phase, ensuring high catalytic activity.

Mechanism of Action

The mechanism of homogeneous acid-catalyzed esterification is a well-established, multi-step equilibrium process.[3][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[3] This activation facilitates the nucleophilic attack of the alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[3]

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H+ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Water_Elimination R-C(OH)(O⁺H₂R') Tetrahedral_Intermediate->Water_Elimination Proton Transfer Proton_Transfer Proton Transfer Ester_H2O R-COOR' + H₂O Water_Elimination->Ester_H2O - H₂O, -H⁺ Regenerated_H_plus H+ Lipase_Esterification Enzyme Enzyme-OH Acyl_Enzyme Enzyme-O-COR Enzyme->Acyl_Enzyme + R-COOH, - H₂O RCOOH R-COOH Regenerated_Enzyme Enzyme-OH Acyl_Enzyme->Regenerated_Enzyme + R'-OH, - R-COOR' H2O H₂O ROH R'-OH Ester R-COOR' Workflow_Comparison cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis cluster_enzymatic Enzymatic Catalysis h_start Reactants + H₂SO₄ h_reflux Reflux h_start->h_reflux h_workup Quench & Neutralize h_reflux->h_workup h_filter Filter Precipitate h_workup->h_filter h_waste Aqueous Waste h_workup->h_waste h_purify Recrystallize h_filter->h_purify h_product Pure Product h_purify->h_product het_start Reactants + Solid Acid het_reflux Reflux het_start->het_reflux het_filter Filter Catalyst het_reflux->het_filter het_evap Evaporate Solvent het_filter->het_evap het_recycle Recycle Catalyst het_filter->het_recycle het_purify Recrystallize het_evap->het_purify het_product Pure Product het_purify->het_product e_start Reactants + Immobilized Lipase e_incubate Incubate & Shake e_start->e_incubate e_filter Filter Enzyme e_incubate->e_filter e_evap Evaporate Solvent e_filter->e_evap e_recycle Recycle Enzyme e_filter->e_recycle e_purify Chromatography e_evap->e_purify e_product Pure Product e_purify->e_product

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 4-amino-2,6-dimethylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core structure, often exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the unambiguous differentiation of methyl 4-amino-2,6-dimethylbenzoate and its closely related positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing not just data, but the strategic reasoning behind the experimental choices that ensure analytical certainty.

The isomers under consideration are:

  • Target Compound: this compound

  • Isomer A: Methyl 3-amino-2,6-dimethylbenzoate

  • Isomer B: Methyl 4-amino-2,5-dimethylbenzoate

  • Isomer C: Methyl 4-amino-3,5-dimethylbenzoate

The Challenge of Isomerism

The subtle shifts in the positions of the amino and methyl groups on the benzoate ring present a significant analytical challenge. These structural similarities can lead to overlapping signals and ambiguous interpretations if a single analytical technique is used in isolation. A multi-faceted spectroscopic approach is therefore not just recommended, but essential for robust structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: A Window into the Proton Environment

The substitution pattern on the benzene ring directly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns. The steric hindrance imposed by the two methyl groups ortho to the ester functionality in the target compound and Isomer A also plays a crucial role in their spectral appearance.[1][2]

Predicted ¹H NMR Spectral Data:

CompoundAromatic Protons (δ, ppm)-NH₂ Protons (δ, ppm)-OCH₃ Protons (δ, ppm)Ar-CH₃ Protons (δ, ppm)
Target ~6.4 (s, 2H)~4.5 (br s, 2H)~3.8 (s, 3H)~2.1 (s, 6H)
Isomer A ~7.0 (d), ~6.6 (d) (1H each)~4.0 (br s, 2H)~3.8 (s, 3H)~2.2 (s, 6H)
Isomer B ~7.7 (s), ~6.5 (s) (1H each)~4.6 (br s, 2H)~3.8 (s, 3H)~2.4 (s), ~2.1 (s) (3H each)
Isomer C ~7.5 (s, 2H)~4.2 (br s, 2H)~3.8 (s, 3H)~2.2 (s, 6H)

Causality Behind the Differences:

  • Symmetry is Key: The target compound and Isomer C possess a plane of symmetry, resulting in chemically equivalent aromatic protons and methyl groups. This leads to singlets for these protons in the ¹H NMR spectrum. In contrast, Isomers A and B are asymmetrical, and their aromatic and methyl protons will exhibit more complex splitting patterns (doublets, etc.) and distinct chemical shifts.

  • Steric Effects: The ortho-methyl groups in the target compound and Isomer A will likely cause the ester group to be twisted out of the plane of the benzene ring. This can influence the chemical shifts of nearby protons.[1]

  • Electronic Effects: The position of the electron-donating amino group and the electron-withdrawing ester group profoundly affects the shielding of the aromatic protons. Protons ortho and para to the amino group will be shifted upfield (lower ppm), while those ortho to the ester group will be shifted downfield (higher ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are sensitive to the local electronic environment.

Predicted ¹³C NMR Chemical Shifts (Aromatic Region):

CompoundNumber of Aromatic SignalsPredicted Chemical Shift Ranges (ppm)
Target 4110-150
Isomer A 6115-150
Isomer B 6112-155
Isomer C 4118-152

Expert Interpretation:

The number of signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. The symmetrical target compound and Isomer C will show fewer signals than the asymmetrical Isomers A and B. Furthermore, the chemical shifts of the carbon atoms directly attached to the nitrogen and the carbonyl group will be significantly different for each isomer, providing clear points of differentiation.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Set a spectral width of approximately 240 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for differentiating these specific isomers, it offers valuable confirmatory data.

Key IR Absorptions:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Significance for Isomer Differentiation
N-H (Amino)Symmetric & Asymmetric Stretch3300-3500The exact positions and shapes of these two bands can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers.[4][5]
C=O (Ester)Stretch1680-1730The electronic environment and potential for intramolecular hydrogen bonding can shift the C=O stretching frequency. For example, an amino group ortho to the ester could lead to a lower frequency.
C-NStretch1250-1335The position of this band can vary depending on the substitution pattern of the aromatic amine.[5]
C-H (Aromatic)Out-of-plane Bending700-900The pattern of these bands in the "fingerprint region" is highly characteristic of the substitution pattern on the benzene ring. This region can be a powerful, albeit complex, tool for differentiation.

Authoritative Insight:

The most informative region in the IR spectrum for distinguishing these isomers is the C-H out-of-plane bending region. The number and position of these bands are directly related to the number of adjacent hydrogen atoms on the aromatic ring. For instance, an isolated aromatic C-H bond will have a distinct absorption compared to two or three adjacent C-H bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. While all four isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The key to differentiation lies in the tandem mass spectrometry (MS/MS) fragmentation patterns.[6][7]

Expected Fragmentation Pathways:

Upon ionization (e.g., by electron impact), the molecular ion will undergo fragmentation. The positions of the substituents will influence which fragmentation pathways are favored.

  • Loss of •OCH₃: A common fragmentation for methyl esters, leading to a peak at m/z [M-31]⁺.

  • Loss of CO: Subsequent fragmentation of the [M-31]⁺ ion can lead to the loss of carbon monoxide, resulting in a peak at m/z [M-31-28]⁺.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group can occur. The relative abundance of fragment ions resulting from these pathways can differ between isomers.[8][9]

Trustworthiness Through Self-Validation:

The fragmentation patterns of positional isomers can be subtly different.[7] For instance, the presence of ortho methyl groups may lead to specific rearrangement reactions, such as a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, or ortho-effects that are not possible in the other isomers. Comparing the relative intensities of key fragment ions across the different isomers is crucial for differentiation.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

  • GC Separation: Use a suitable capillary column (e.g., a DB-5ms) to separate the isomers if they are in a mixture.

  • MS Analysis:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-300.

    • For tandem MS, select the molecular ion (m/z 179) as the precursor ion and acquire the product ion spectrum.

Workflow and Data Integration

A logical workflow is critical for the efficient and accurate identification of these isomers.

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion: A Symphony of Spectra

The differentiation of this compound and its positional isomers is a testament to the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the definitive methods due to their ability to probe the precise atomic connectivity and symmetry of the molecules, IR and Mass Spectrometry provide rapid and valuable confirmatory data. By understanding the underlying principles of each technique and the subtle ways in which isomeric changes manifest in the spectra, researchers can confidently and accurately elucidate the structure of their compounds, ensuring the integrity and success of their scientific endeavors.

References

The Performance of Methyl 4-amino-2,6-dimethylbenzoate in Drug Discovery Scaffolds: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of Methyl 4-amino-2,6-dimethylbenzoate as a scaffold for kinase inhibitor design. We will objectively evaluate its potential performance against established and privileged scaffolds, supported by structural analysis and experimental data from analogous series. This document is intended to serve as a resource for the rational design of novel therapeutics, grounded in the principles of medicinal chemistry and structure-activity relationships (SAR).

Introduction: The Rationale for New Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has led to significant therapeutic breakthroughs. A key element in the design of these inhibitors is the choice of the core chemical scaffold, which dictates the molecule's three-dimensional structure, physicochemical properties, and ultimately its biological activity and pharmacokinetic profile.

While many successful kinase inhibitors have been developed, the search for novel scaffolds continues, driven by the need to overcome challenges such as acquired resistance, off-target toxicity, and the desire to explore new chemical space. In this context, we evaluate the potential of this compound as a versatile and promising building block for the next generation of kinase inhibitors.

The this compound Scaffold: A Structural and Synthetic Perspective

This compound is a substituted aminobenzoic acid derivative with several key features that make it an attractive starting point for kinase inhibitor synthesis:

  • A Versatile Handle for Derivatization: The 4-amino group provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore the kinase ATP-binding site.

  • Modulation of Physicochemical Properties: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, enabling fine-tuning of solubility, lipophilicity, and metabolic stability.

  • Steric Influence of Ortho-Methyl Groups: The two methyl groups at positions 2 and 6 provide steric bulk that can influence the conformation of the molecule and its interactions with the target kinase. This can be exploited to enhance selectivity and potency.

Proposed Synthetic Utility

While a specific synthesis of a kinase inhibitor from this compound is not yet widely reported in the literature, a plausible synthetic route can be envisioned based on established methodologies for analogous aminobenzoate scaffolds. A common strategy involves the coupling of the amino group with a suitable heterocyclic partner that can interact with the hinge region of the kinase active site.

G cluster_0 Proposed Synthesis of a Kinase Inhibitor Start This compound Step1 Coupling with a 2,4-dichloropyrimidine derivative Start->Step1 Pd-catalyzed coupling Intermediate Substituted aminopyrimidine intermediate Step1->Intermediate Step2 Suzuki or Buchwald-Hartwig coupling at the 4-position of the pyrimidine Intermediate->Step2 Introduction of a solubilizing group Final_Product Final Kinase Inhibitor Step2->Final_Product G cluster_0 Kinase Inhibition Assay Workflow Start Prepare compound dilutions Step1 Add compound to assay plate Start->Step1 Step2 Add kinase and substrate Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop reaction with ADP-Glo™ Reagent Step4->Step5 Step6 Incubate Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Incubate Step7->Step8 Step9 Read luminescence Step8->Step9 End Calculate IC50 Step9->End

A Comparative Guide to the Reactivity of Methyl 4-amino-2,6-dimethylbenzoate and Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is paramount to the efficiency and success of a synthetic route. Substituted anilines, in particular, are a cornerstone of many synthetic endeavors. This guide provides an in-depth comparative analysis of the reactivity of two structurally related aniline derivatives: Methyl 4-amino-2,6-dimethylbenzoate and methyl anthranilate. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural and Electronic Landscape

At first glance, this compound and methyl anthranilate share a common core: a methyl aminobenzoate scaffold. However, the presence of two methyl groups at the ortho positions to the amino group in this compound introduces significant steric and electronic perturbations that profoundly influence its reactivity compared to the unsubstituted methyl anthranilate.

CompoundStructureIUPAC NameMolecular FormulaMolar Mass
This compound this compound structureThis compoundC₁₀H₁₃NO₂179.22 g/mol [1]
Methyl Anthranilate Methyl anthranilate structureMethyl 2-aminobenzoateC₈H₉NO₂151.16 g/mol [2][3]

The key distinction lies in the steric hindrance imposed by the ortho-methyl groups in this compound. This steric crowding is expected to have a cascading effect on the molecule's reactivity, primarily by influencing the conformation of the amino group and its ability to participate in reactions.

Structural_Comparison cluster_M4A26DMB This compound cluster_MA Methyl Anthranilate M4A26DMB This compound M4A26DMB_Struct Amino group sterically hindered by two ortho-methyl groups. M4A26DMB->M4A26DMB_Struct MA Methyl Anthranilate MA_Struct Amino group is unhindered. MA->MA_Struct

Caption: Structural differences between this compound and Methyl Anthranilate.

Comparative Reactivity Analysis

The reactivity of these two molecules can be dissected by considering two primary reaction types: reactions involving the amino group (nucleophilicity) and electrophilic aromatic substitution on the benzene ring.

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to anilines. However, the nucleophilicity is significantly modulated by both electronic and steric factors.

  • Electronic Effects: In both molecules, the amino group is an activating, ortho-, para-directing group due to the +M (mesomeric) effect, which donates electron density to the aromatic ring. The methyl groups in this compound are weakly electron-donating through induction (+I effect), which should slightly increase the electron density on the ring and, consequently, the basicity of the amino group.

  • Steric Effects: This is the dominant factor differentiating the two molecules. The two ortho-methyl groups in this compound sterically hinder the amino group. This steric hindrance has two major consequences:

    • Reduced Nucleophilicity: The bulky methyl groups physically obstruct the approach of electrophiles to the nitrogen atom, thereby decreasing the rate of reactions where the amino group acts as a nucleophile.[3][4]

    • Inhibition of Resonance: The steric clash between the ortho-methyl groups and the amino group can force the amino group out of the plane of the benzene ring.[1] This twisting reduces the overlap between the nitrogen lone pair's p-orbital and the π-system of the ring, diminishing the resonance effect that delocalizes the lone pair into the ring. This localization of the lone pair on the nitrogen would be expected to increase its basicity, but the steric hindrance to protonation often counteracts this effect, leading to a net decrease in basicity compared to less hindered anilines.[3]

In contrast, the amino group in methyl anthranilate is unhindered, allowing for effective resonance with the aromatic ring and ready access for electrophiles.

Prediction: Methyl anthranilate will be a significantly better nucleophile than this compound in reactions such as acylation and alkylation.

Electrophilic Aromatic Substitution

The amino group is a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[5]

  • Methyl Anthranilate: The amino group in methyl anthranilate strongly activates the positions ortho and para to it. Since the para position is already occupied by the methyl ester group (which is a deactivating, meta-directing group), electrophilic substitution is expected to occur primarily at the positions ortho to the amino group.

  • This compound: The amino group at position 4 activates the ortho positions (2 and 6) and the para position (which is occupied by a methyl group). The methyl groups at positions 2 and 6 are also activating and ortho-, para-directing. The directing effects of the amino and methyl groups are therefore synergistic, strongly activating the remaining positions on the ring. However, the positions ortho to the amino group (2 and 6) are blocked by methyl groups. Therefore, electrophilic substitution is expected to occur at the positions meta to the amino group (3 and 5), which are ortho to one methyl group and para to the other. The steric bulk of the existing substituents will also play a significant role in directing the incoming electrophile.

Prediction: Both molecules are activated towards electrophilic aromatic substitution. However, the substitution patterns will be different due to the differing substitution on the rings. The steric hindrance in this compound may also influence the overall rate of EAS reactions.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Comparative Acylation: A Measure of Nucleophilicity

Acylation of the amino group is a classic reaction to probe its nucleophilicity. A competitive acylation experiment can provide a direct comparison of the two anilines.

Protocol:

  • Reactant Preparation: Prepare equimolar solutions of this compound and methyl anthranilate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction Initiation: To the stirred mixture of the two anilines, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent, such as acetyl chloride or acetic anhydride, at 0 °C. The use of a sub-stoichiometric amount ensures that the anilines compete for the limited amount of acylating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the corresponding acetanilides.

  • Analysis: After the reaction is complete (or after a fixed time period), quench the reaction and analyze the product mixture quantitatively using HPLC or ¹H NMR spectroscopy to determine the ratio of the two acylated products.

Expected Outcome: A significantly higher yield of the acylated product of methyl anthranilate is expected, demonstrating its greater nucleophilicity due to the lack of steric hindrance around the amino group.[6][7]

Acylation_Workflow start Equimolar mixture of This compound and Methyl Anthranilate acylating_agent Add 0.5 eq. Acetyl Chloride start->acylating_agent reaction Reaction at 0 °C acylating_agent->reaction monitoring Monitor by TLC/HPLC reaction->monitoring analysis Quantitative Analysis (HPLC or ¹H NMR) monitoring->analysis outcome Determine ratio of acylated products analysis->outcome

Caption: Workflow for the comparative acylation experiment.

Comparative Diazotization: Probing the Accessibility of the Amino Group

Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt.[8] The rate of this reaction is also sensitive to the steric environment of the amino group.

Protocol:

  • Separate Reactions: Set up two separate reactions, one with this compound and one with methyl anthranilate.

  • Reaction Conditions: Dissolve each aniline in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

  • Addition of Nitrite: Slowly add an equimolar solution of sodium nitrite (NaNO₂) dropwise to each reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting aniline in each reaction over time using a suitable analytical technique (e.g., quenching aliquots and analyzing by HPLC).

  • Analysis: Compare the rates of disappearance of the two starting materials. The formation of the diazonium salt can be indirectly observed by coupling with a suitable aromatic compound (e.g., β-naphthol) to form a colored azo dye.

Expected Outcome: Methyl anthranilate is expected to undergo diazotization at a significantly faster rate than this compound. The steric hindrance around the amino group of the latter will impede the attack of the nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺).[9]

Data Summary and Conclusion

FeatureThis compoundMethyl AnthranilateRationale
Nucleophilicity of Amino Group LowHighSteric hindrance from ortho-methyl groups in this compound reduces the accessibility of the nitrogen lone pair.[3][4]
Rate of Acylation SlowFastDirectly related to the nucleophilicity of the amino group.
Rate of Diazotization SlowFastSteric hindrance impedes the approach of the nitrosating agent.[9]
Reactivity in EAS ActivatedActivatedBoth have an activating amino group. The substitution pattern will differ.

For synthetic chemists and drug development professionals, this comparative guide highlights the critical importance of considering steric effects when selecting reagents. While this compound may be a suitable substrate for reactions on the aromatic ring where the amino group's reactivity is intentionally suppressed, methyl anthranilate is the superior choice for reactions that rely on the nucleophilicity of the amino group.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Aniline Quantification

Substituted anilines are a class of aromatic amines that are foundational building blocks and common impurities in the synthesis of a vast array of pharmaceutical compounds, dyes, and agrochemicals. Their presence, even at trace levels, can pose significant safety risks due to their potential toxicity and mutagenicity. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of fully validated analytical procedures to ensure the identity, strength, quality, and purity of drug substances and products.[1][2]

This guide provides a comprehensive comparison of common analytical techniques for the quantification of substituted anilines and delves into the causality behind the experimental choices for method validation. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical methods. The principles discussed are grounded in the harmonized guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[3][4][5]

Selecting the Right Tool: A Comparison of Core Analytical Techniques

The choice of an analytical technique is the first critical decision in method development and is dictated by the physicochemical properties of the aniline, the complexity of the sample matrix, and the required sensitivity.

Technique Underlying Principle Strengths Considerations & Weaknesses Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase (commonly reversed-phase for anilines).[6]Highly versatile for a wide range of substituted anilines; robust and widely available; excellent quantitative performance.[6][7][8]May lack sensitivity for ultra-trace analysis without specialized detectors; potential for co-elution in highly complex matrices.[9]Assay of active pharmaceutical ingredients (APIs); quantification of known impurities and degradation products.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.Exceptional resolution for volatile and thermally stable anilines; sensitive detectors available (NPD, ECD).[10][11]Often requires chemical derivatization to increase the volatility and thermal stability of polar anilines, adding complexity.[9][10][12]Analysis of residual solvents and volatile aniline impurities; environmental monitoring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry for structural confirmation and quantification.Unmatched sensitivity and specificity, ideal for trace-level quantification in complex biological or chemical matrices; often eliminates the need for derivatization.[13][14][15][16]Higher instrument cost and operational complexity; susceptible to matrix effects (ion suppression/enhancement) that require careful management.[13][14]Trace impurity analysis; quantification of genotoxic impurities; bioanalytical studies.
Decision Logic for Technique Selection

The selection process can be visualized as a decision tree, guiding the scientist toward the most appropriate technology for their specific analytical challenge.

G start Analytical Goal Defined (e.g., Assay, Trace Impurity) q1 Is the aniline volatile & thermally stable? start->q1 q2 Is ultra-high sensitivity (e.g., <0.1 ppm) required? q1->q2 No gc_path GC with appropriate detector (FID, NPD, MS) q1->gc_path Yes q3 Is the sample matrix complex (e.g., biological fluid)? q2->q3 No lcms_path LC-MS/MS q2->lcms_path Yes q3->lcms_path Yes hplc_path HPLC with UV or PDA detector q3->hplc_path No

Caption: Decision tree for analytical technique selection.

Pillars of Method Validation: A Self-Validating System

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[17] The following sections detail the core validation parameters as outlined by ICH Q2(R2), providing not just the 'how' but the 'why' for each experimental choice.[3][18][19]

Specificity (Selectivity)
  • Expertise & Experience: Specificity is the cornerstone of any analytical method. It demonstrates that the signal measured is unequivocally from the target aniline, free from interference by other components like impurities, degradation products, or matrix excipients.[19][20][21][22] Failure to establish specificity can lead to erroneously high (or low) results, with direct implications for product quality and patient safety.

  • Trustworthiness (Protocol): A self-validating specificity study must challenge the method's ability to discriminate.

    • Prepare Samples:

      • Blank: Mobile phase or sample solvent.

      • Placebo: A mixture of all formulation components except the target aniline.

      • Standard Solution: A pure reference standard of the target aniline at the working concentration.

      • Spiked Sample: A placebo sample spiked with the target aniline and all known related impurities at their specification levels.

      • Forced Degradation: The drug product is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[17]

    • Analysis: Analyze all prepared samples using the proposed chromatographic conditions.

    • Evaluation:

      • Confirm that no interfering peaks are observed at the retention time of the target aniline in the blank and placebo chromatograms.[22]

      • In the spiked sample, demonstrate that the target aniline peak is well-resolved from all known impurity peaks.

      • In the forced degradation samples, assess the resolution between the aniline peak and any degradation products. For HPLC-PDA, perform peak purity analysis to confirm the homogeneity of the analyte peak.[17]

Linearity and Range
  • Expertise & Experience: Linearity establishes a direct, proportional relationship between the concentration of the aniline and the analytical signal over a specified range.[23] This is fundamental for accurate quantification, as it validates the mathematical model (e.g., linear regression) used to calculate the amount of analyte in an unknown sample. The range defines the upper and lower concentration boundaries within which the method is demonstrated to be accurate, precise, and linear.[19][23]

  • Trustworthiness (Protocol):

    • Prepare Standards: Prepare a series of at least five standard solutions of the aniline reference standard, spanning the expected range. For an assay, this is typically 80% to 120% of the nominal concentration.[19] For an impurity, the range must cover from the reporting limit to at least 120% of the specification limit.[23]

    • Analysis: Inject each standard solution in triplicate.

    • Evaluation:

      • Plot a graph of the mean response versus concentration.

      • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

      • The correlation coefficient should be ≥ 0.999 for assays and ≥ 0.99 for impurity analysis.[8] The y-intercept should be minimal relative to the response at 100% concentration.

Accuracy (Trueness)
  • Expertise & Experience: Accuracy reflects the closeness of the experimental result to the true value.[24][25][26] It is a direct measure of systematic error in the method. For drug products, this is typically assessed by spiking a known amount of pure aniline into a placebo matrix, which mimics the final formulation and accounts for any potential matrix effects on recovery.

  • Trustworthiness (Protocol):

    • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration for an assay).[19][25] This is done by adding a known quantity of aniline reference standard to the placebo mixture.

    • Analysis: Assay the prepared samples against a reference standard of known purity.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. The mean percent recovery should fall within a pre-defined acceptance criterion.

Precision
  • Expertise & Experience: Precision measures the random error of a method and is expressed as the degree of agreement among a series of individual measurements.[20][24][25][26] It is evaluated at two levels: repeatability and intermediate precision, to understand the method's variability under different conditions.

  • Trustworthiness (Protocol):

    • Repeatability (Intra-assay precision):

      • Prepare a single, homogeneous sample batch.

      • Perform a minimum of six replicate measurements at 100% of the test concentration or nine measurements covering the specified range (three replicates at three concentrations).[25]

      • All analyses should be done on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision (Ruggedness):

      • Repeat the repeatability study on a different day, with a different analyst, and/or using a different instrument to assess the impact of these variables.[19]

    • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements. The %RSD is the key performance indicator.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Expertise & Experience: For impurity analysis, knowing the lowest concentration of an aniline that can be reliably detected (LOD) and accurately quantified (LOQ) is paramount.[25] The LOQ represents the lower boundary of the reportable range and must be sufficiently sensitive to measure impurities at or below their specified limits.

  • Trustworthiness (Protocol):

    • Visual Evaluation: Determine the minimum concentration at which the analyte can be consistently distinguished from noise.

    • Signal-to-Noise (S/N) Ratio: Analyze a series of low-concentration solutions and determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on Standard Deviation and Slope:

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S

      • Where σ is the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

    • Confirmation: The claimed LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.

Robustness
  • Expertise & Experience: Robustness testing is a deliberate "stress test" of the method. It evaluates the method's reliability when subjected to small but deliberate variations in its parameters.[27][28][29] This provides confidence that the method will perform consistently when transferred between labs or instruments where minor operational differences are inevitable.[30]

  • Trustworthiness (Protocol):

    • Identify Parameters: Select critical method parameters to vary. For an HPLC method, these could include mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase organic composition (±2%).[31]

    • Experimental Design: Use a one-factor-at-a-time (OFAT) approach or a more efficient Design of Experiments (DoE) model to simultaneously investigate the effects of these variations.[27][31]

    • Analysis & Evaluation: Analyze a standard solution under each varied condition. Monitor system suitability parameters (e.g., resolution, tailing factor) and the final quantified result. The results should not deviate significantly from the nominal method's performance, and system suitability must be maintained.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the purpose and typical acceptance criteria for each validation parameter, distinguishing between methods for assay (quantifying the main component) and those for impurities.

Validation Parameter Purpose Typical Acceptance Criteria (Assay) Typical Acceptance Criteria (Impurity)
Specificity To ensure the signal is from the analyte only.No interference at the analyte's retention time. Peak purity index > 0.99.Analyte peak is resolved from all other impurities and degradants.
Linearity To confirm a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999Correlation Coefficient (r²) ≥ 0.99
Range To define the upper and lower limits of quantification.80% - 120% of the nominal concentration.LOQ to 120% of the specification limit.
Accuracy To measure closeness to the true value.Mean recovery of 98.0% - 102.0%.Mean recovery of 80.0% - 120.0%.
Precision (%RSD) To measure the scatter of replicate results.Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%.Repeatability & Intermediate: ≤ 10% at the limit.
LOQ To determine the lowest quantifiable concentration.Not typically required.Must be ≤ the reporting threshold for the impurity.
Robustness To assess reliability against small method changes.System suitability criteria are met; results are not significantly impacted.System suitability criteria are met; results are not significantly impacted.

Workflow Visualization

A systematic approach is crucial for efficient and comprehensive method validation.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation dev Method Development & Optimization robust Robustness Testing (Early Stage) dev->robust spec Specificity (Forced Degradation) robust->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec loq LOD / LOQ lin->loq report Final Validation Report & Method Implementation acc->report prec->report loq->report

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-amino-2,6-dimethylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-2,6-dimethylbenzoate, designed for researchers, scientists, and professionals in drug development. By understanding the chemical's properties and adhering to established best practices, you can ensure a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively detailed in readily available literature, related aminobenzoate esters provide critical insights into its potential risks. It is prudent to treat this compound with a high degree of caution.

Based on data for similar compounds, this compound should be considered an irritant, potentially causing skin and serious eye irritation.[1][2] Some aminobenzoate derivatives are also classified as harmful if swallowed or inhaled.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Incompatible Materials: To prevent dangerous chemical reactions, it is crucial to avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases.[3] Such combinations can lead to violent reactions or the release of hazardous fumes.

Immediate Safety and Personal Protective Equipment (PPE)

Your immediate safety and the safety of your colleagues are the highest priority. The following PPE is mandatory when handling this compound for disposal:

Personal Protective Equipment (PPE)Specifications and Rationale
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact and potential irritation.[4]
Body Protection A standard laboratory coat should be worn to protect skin and clothing from contamination.[4]
Respiratory Protection While working in a well-ventilated fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for large spills or when adequate ventilation is not available.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] The following protocol outlines the approved procedure for its collection and disposal.

Waste Collection
  • Designated Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste.[8] The container must be in good condition, with a secure, leak-proof lid.[9]

  • Segregation of Waste: Never mix this compound waste with other chemical waste streams, especially those containing incompatible materials.[10]

  • Transferring Waste: Carefully transfer the waste into the designated container, minimizing the generation of dust or splashes. If transferring a solid, avoid creating airborne particles. For liquids, use a funnel to prevent spills.

  • Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10]

Labeling of Hazardous Waste

Proper labeling is a critical component of compliant waste management. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "[11]

  • The full chemical name: "This compound " (avoid abbreviations or chemical formulas)[7]

  • An accurate estimation of the concentration and volume of the waste.

  • The date when the first waste was added to the container (accumulation start date).[7]

  • The name and contact information of the principal investigator or laboratory supervisor.[7]

  • Appropriate hazard pictograms (e.g., irritant).[7]

Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9][11] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[10]

  • Segregation: Ensure that the stored waste is segregated from incompatible materials.[9]

  • Ventilation: The storage area must be well-ventilated.[8]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE identify->ppe container Select Compatible, Labeled Container ppe->container transfer Carefully Transfer Waste container->transfer seal Securely Seal Container transfer->seal saa Store in Designated SAA seal->saa containment Use Secondary Containment saa->containment segregate Segregate from Incompatibles containment->segregate pickup Arrange for EHS Pickup segregate->pickup end_node Dispose via Approved Waste Vendor pickup->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.[12]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[3]

Regulatory Compliance

The disposal of chemical waste is strictly regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] All procedures outlined in this guide are designed to comply with these regulations. It is imperative that your institution's Environmental Health and Safety (EHS) department is consulted to ensure adherence to specific institutional policies and local regulations.[7]

By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2,6-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,6-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.